Tetracycline hexahydrate
Description
Properties
CAS No. |
60644-93-1 |
|---|---|
Molecular Formula |
C22H36N2O14 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexahydrate |
InChI |
InChI=1S/C22H24N2O8.6H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);6*1H2/t9-,10-,15-,21+,22-;;;;;;/m0....../s1 |
InChI Key |
UEEOUASTSXYOGF-LPSBUFGUSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and chemical formula of tetracycline hexahydrate
Physicochemical Characterization, Stability Dynamics, and Analytical Verification[1][2][3][4][5]
Executive Summary
Tetracycline Hexahydrate (CAS: 60644-93-1) represents the thermodynamic sink of the tetracycline system in aqueous environments.[1][2][3][4][5] While Tetracycline Hydrochloride (HCl) is the preferred starting material for solubility, it is metastable in solution.[1][2][3][4][5] Over time, particularly in formulations with rising pH or specific ionic strengths, the HCl salt undergoes a solvent-mediated phase transformation to the less soluble Hexahydrate form.[1][2][3][4][5]
This guide provides the definitive physicochemical data for Tetracycline Hexahydrate and outlines a self-validating analytical workflow to detect its formation.[1][2][4][5] Understanding this hydrate is critical for preventing dose inconsistency in liquid formulations and ensuring accurate potency assignment in solid-state characterization.[1][2][4][5]
Physicochemical Specifications
The following data constitutes the core reference profile for the Hexahydrate form. Note the distinct Molecular Weight (MW) compared to the anhydrous and hydrochloride forms.[2][3][4][5]
| Property | Specification | Technical Notes |
| Chemical Name | Tetracycline Hexahydrate | Distinct from Tetracycline HCl or Anhydrous base.[1][2][3][4][5] |
| CAS Number | 60644-93-1 | Primary identifier for the hydrated crystal form.[1][2][3][4][5] |
| Molecular Formula | Stoichiometry: 1 Tetracycline : 6 Water molecules.[6][2][3][4][5][7] | |
| Molecular Weight | 552.53 g/mol | Anhydrous base (~444.[2][3][4][5][8]44) + 6 |
| Appearance | Yellow crystalline powder | Darkens upon exposure to strong sunlight (photo-oxidation).[1][2][3][4][5] |
| Solubility | Low aqueous solubility | Significantly less soluble than the HCl salt; precipitates from solution.[2][3][4][5] |
| pKa Values | 3.3, 7.7, 9.7 | Amphoteric nature drives pH-dependent solubility profiles.[1][2][3][4][5] |
The Hydration Dynamic: Mechanism of Formation
In drug development, the "appearance" of Tetracycline Hexahydrate is often an unintended consequence of formulation instability.[1][2][3][5]
The Transformation Pathway: When Tetracycline HCl is dissolved in water, it dissociates.[1][2][3][4][5] If the pH shifts towards the isoelectric point (approx pH 5-6), or if the solution stands for extended periods, the free base forms and rapidly hydrates.[1][2][3][4][5] The Hexahydrate lattice energy is lower than that of the amorphous precipitate, driving crystallization.[1][2][3][4][5]
-
Clinical Implication: In compounded formulations (e.g., "Miracle Mouthwash"), this precipitation reduces the concentration of active drug in solution, potentially leading to sub-therapeutic dosing [1].[1][9][2][3][5]
Visualization: Phase Transformation Pathway
The following diagram illustrates the kinetic pathway from the soluble salt to the stable hydrate precipitate.[2][4][5]
Figure 1: Solvent-mediated phase transformation from soluble HCl salt to insoluble Hexahydrate.[1][2][3][4][5]
Analytical Protocol: A Self-Validating Workflow
To confirm the identity of Tetracycline Hexahydrate and distinguish it from the HCl salt or anhydrous forms, a multi-modal approach is required. Single-method analysis (e.g., just HPLC) is insufficient because it detects the active moiety but ignores the solid-state form (hydrate vs. salt).[1][2][3][4][5]
Step 1: Thermogravimetric Analysis (TGA) - The Stoichiometric Check
Objective: Quantify the water of crystallization.[2][3][4][5]
-
Protocol: Heat sample from ambient to 150°C at 10°C/min under nitrogen purge.
-
Expected Result: A distinct weight loss step corresponding to the release of 6 water molecules.[2][3][4][5]
-
Calculation:
[1][2][3][4][5] -
Validation Criteria: Measured weight loss must be within ±1% of 19.56%. If loss is ~0%, it is anhydrous.[1][2][3][4][5] If loss is continuous/broad, it may be surface water (hygroscopic HCl salt).[1][2][3][4][5]
Step 2: Powder X-Ray Diffraction (PXRD) - The Fingerprint
Objective: Confirm crystal lattice structure.[2][3][4][5]
-
Protocol: Scan from 2
= 5° to 40°.[2][3][4][5] -
Significance: The Hexahydrate has a unique diffraction pattern distinct from the HCl salt.[2][3][4][5] This confirms the phase identity, which TGA alone cannot fully guarantee (distinguishing between bound water and solvates) [2].[2][3][4][5]
Step 3: HPLC - Potency & Purity
Objective: Verify the integrity of the tetracycline molecule itself (ensure no epimerization to 4-epi-tetracycline).[1][2][3][4][5]
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Oxalic acid/Ammonium phosphate buffer with Acetonitrile.[2][3][4][5]
-
Note: HPLC analyzes the dissolved molecule.[2][3][4][5][10] It cannot tell you if the solid was a hexahydrate, but it confirms the molecule hasn't degraded during the crystallization process.
Visualization: QC Decision Tree
Use this logic flow to validate your sample.
Figure 2: Analytical decision matrix for confirming Tetracycline Hexahydrate identity.
References
-
Characterization of Tetracycline Hydrochloride Compounded in a Miracle Mouthwash Formulation. Source: ResearchGate.[9][2][3][4][5] URL:[Link]
-
Tetracycline Hexahydrate - PubChem Compound Summary. Source: National Center for Biotechnology Information (NIH).[2][3][4][5] URL:[Link][1][2][3][4][5]
-
The Crystal and Molecular Structure of Tetracycline Hexahydrate. Source: Acta Crystallographica (via Semantic Scholar).[2][3][4][5] URL:[Link][1][6][2][3][4][5][11]
Sources
- 1. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Tetracycline hydrochloride [webbook.nist.gov]
- 5. Tetracycline hexahydrate | C22H36N2O14 | CID 71587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
difference between tetracycline hexahydrate and tetracycline hydrochloride
Executive Summary: The Solubility Trap
In drug development and biological research, the distinction between Tetracycline Hexahydrate and Tetracycline Hydrochloride (HCl) is frequently overlooked, leading to experimental failure. While both compounds deliver the same active antimicrobial moiety (tetracycline), their physicochemical properties—specifically aqueous solubility and pH stability—are radically different.
-
Tetracycline Hydrochloride is the protonated salt form, engineered for high aqueous solubility and immediate bioavailability. It is the standard for cell culture and susceptibility testing.
-
Tetracycline Hexahydrate is a hydrated free base. It is sparingly soluble in water and is primarily used in pharmaceutical suspensions or specialized chemical synthesis where acidic residues (chlorides) are undesirable.
This guide analyzes the technical divergences between these two forms to ensure protocol validity and reproducibility.
Part 1: Physicochemical Characterization[1]
The fundamental difference lies in the solid-state chemistry: the presence of a counter-ion (HCl) versus a crystal lattice stabilized by water molecules (Hexahydrate).
Comparative Technical Specifications
| Feature | Tetracycline Hydrochloride | Tetracycline Hexahydrate |
| CAS Number | 64-75-5 | 60644-93-1 |
| Formula | ||
| Molecular Weight | 480.90 g/mol | 552.53 g/mol |
| Physical State | Yellow crystalline powder (Hygroscopic) | Yellow crystalline powder |
| Aqueous Solubility | Freely Soluble (~50 mg/mL) | Sparingly Soluble (~0.23 mg/mL)* |
| pH in Solution | Acidic (pH 1.8 – 2.8 at 1% w/v) | Neutral to slightly alkaline |
| Primary Solvent | Water, Cell Culture Media | Ethanol, Dilute Acid, or DMSO |
*Note: The Hexahydrate requires pH adjustment (acidification) to dissolve in aqueous media, whereas the HCl salt dissolves spontaneously.
Structural & Solubility Dynamics
The HCl salt dissociates instantly in water to release the protonated tetracycline cation and a chloride anion. The acidity of this reaction maintains the tetracycline in a protonated, soluble state. Conversely, the Hexahydrate exists as a zwitterionic free base at neutral pH, which favors crystal lattice stability over solvation, resulting in precipitation.
Figure 1: Solubility pathways demonstrating why HCl is preferred for aqueous workflows. The Hexahydrate requires active chemical modification (acidification) to enter the soluble cationic state.
Part 2: Biological Potency & Stoichiometry
When substituting one form for the other, researchers must account for the stoichiometric difference caused by the hydrochloride counter-ion and the six water molecules. Failure to adjust for Molecular Weight (MW) will result in dosing errors of approximately 15% .
Potency Calculation
To deliver an equivalent molar concentration of active tetracycline:
Practical Implication: If a protocol requires 10 µg/mL of Tetracycline HCl, and you only have Tetracycline Hexahydrate, you must weigh out 11.5 µg/mL and dissolve it in a non-aqueous solvent first.
Part 3: Application-Specific Selection
Cell Culture & Microbiology (Use HCl)
Recommendation: Always use Tetracycline Hydrochloride .
-
Reasoning: It dissolves directly in water or media without needing toxic solvents (methanol/DMSO) or strong acids that could alter the pH of the culture medium.
-
Warning: Tetracycline is unstable at physiological pH (7.4) and degrades into toxic epitetracycline over time. Media containing tetracycline should be refreshed every 24–48 hours.
Pharmaceutical Suspensions (Use Hexahydrate)
Recommendation: Use Tetracycline Hexahydrate .[1]
-
Reasoning: In oral suspensions or topical formulations where a slow release is desired, the low solubility of the hexahydrate prevents rapid washout. It is also used when the formulation is sensitive to the chloride ions present in the HCl salt.
Chemical Synthesis (Context Dependent)
-
Use Hexahydrate if the reaction is sensitive to acid or requires a non-polar organic solvent (soluble in alcohols).
-
Use HCl if the reaction proceeds in an aqueous acidic environment.
Part 4: Experimental Protocols
Protocol A: Preparation of Tetracycline HCl Stock (10 mg/mL)
Target: Standard antibiotic screening or Tet-inducible expression systems.
-
Weigh: 100 mg of Tetracycline Hydrochloride.
-
Solvent: Add 10 mL of sterile distilled water (dH₂O).
-
Mix: Vortex briefly. The powder should dissolve instantly to form a clear yellow solution.
-
Sterilize: Pass through a 0.22 µm PES filter. (Do not autoclave).
-
Storage: Aliquot and store at -20°C protected from light. Stable for 1 month.
Protocol B: Solubilization of Tetracycline Hexahydrate
Target: Specialized applications where the base form is mandatory.
-
Weigh: 115 mg of Tetracycline Hexahydrate (equivalent to 100 mg HCl).
-
Primary Solvent: Dissolve in 1 mL of Ethanol (95% or 100%) or DMSO . Vortex until fully dissolved.
-
Dilution: Slowly add 9 mL of sterile water while vortexing.
-
Note: If precipitation occurs upon water addition, the concentration is too high for the aqueous phase. You may need to maintain a higher solvent ratio or adjust pH to <3 using 0.1M HCl.
-
-
Usage: Use immediately or store at -20°C.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate Tetracycline form based on experimental constraints.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54675776, Tetracycline Hydrochloride. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587208, Tetracycline Hexahydrate. PubChem. Available at: [Link][1]
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. (Standard guidelines for antibiotic stock preparation). Available at: [Link]
-
Tongaree, S., et al. "A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics." Chemical & Pharmaceutical Bulletin. Available at: [Link]
Sources
Technical Guide: Tetracycline Hexahydrate Mechanism of Action in Protein Synthesis Inhibition
Executive Summary & Chemical Identity
This guide provides a rigorous technical analysis of Tetracycline Hexahydrate (TC-Hex), focusing on its molecular mechanism of action (MOA) as a broad-spectrum protein synthesis inhibitor. While often used interchangeably with its hydrochloride salt in general discussion, Tetracycline Hexahydrate (CAS: 6054-48-4) presents unique solubility and stability profiles that dictate specific experimental handling.
The core mechanism involves the reversible binding of the magnesium-tetracycline chelate to the 30S ribosomal subunit , specifically blocking the A-site (aminoacyl-tRNA binding site). This blockade sterically hinders the entry of aminoacyl-tRNA, halting peptide chain elongation.
Chemical Profile
| Property | Specification |
| Compound | Tetracycline Hexahydrate |
| Formula | |
| MW | 552.53 g/mol (Hexahydrate) vs 444.43 g/mol (Anhydrous) |
| Solubility | Sparingly soluble in water (~0.23 mg/mL); Soluble in dilute acid/alkali |
| pKa Values | 3.3 (C3 tricarbonyl), 7.7 (C10-12 enolic), 9.7 (C4 dimethylamino) |
| Active Species |
Molecular Mechanism of Action
The efficacy of tetracycline relies on a multi-step thermodynamic process involving membrane permeation, ion chelation, and ribosomal docking.
Cellular Uptake and Chelation
Tetracycline is a zwitterion at physiological pH.
-
Gram-Negative Entry : Passive diffusion through OmpF and OmpC porins in the outer membrane as a positively charged cation
. -
Cytoplasmic Accumulation : Active transport across the inner membrane is often required, driven by the proton motive force (PMF).
-
Magnesium Dependence : The biological activity is strictly dependent on divalent cations. The active pharmacophore is a Magnesium-Tetracycline Chelate (
-TC). The C11a/C12 -diketone system is the primary chelation site.
Ribosomal Interaction (The A-Site Blockade)
The primary target is the 30S ribosomal subunit .[1][2]
-
Binding Site : The
-TC complex binds to the decoding center of the 30S subunit. -
Interaction Coordinates : The drug interacts primarily with the phosphate-sugar backbone of 16S rRNA (specifically helices h31, h34, and h18).
-
Key Residues :
-
G926 : Direct interaction with the tetracycline amide group.
-
C1054, G1197, G1198 : Hydrophobic stacking interactions involving the D-ring of tetracycline.
-
-
Steric Consequence : The binding overlaps with the position of the anticodon loop of the incoming aminoacyl-tRNA (aa-tRNA). This does not prevent the initial codon recognition but prevents the aa-tRNA from fully accommodating into the A-site (accommodation phase), thereby inhibiting the peptidyl transferase reaction.
Pathway Visualization
The following diagram illustrates the causal pathway from entry to inhibition.
Figure 1: Mechanism of Action pathway for Tetracycline, detailing the transition from hexahydrate reagent to ribosomal inhibition.
Experimental Protocols & Handling
Working with the hexahydrate form requires specific attention to solubility to ensure accurate
Critical Reagent Preparation
Unlike Tetracycline HCl, the Hexahydrate is not freely soluble in water .
-
Error Mode : Direct addition to neutral buffer results in suspension, not solution, leading to erratic dosing.
-
Correct Protocol :
-
Weigh Tetracycline Hexahydrate.
-
Dissolve in a minimal volume of Ethanol or 0.1 M HCl .
-
Dilute to final volume with water/buffer.
-
Protect from Light : Tetracycline undergoes epimerization to 4-epi-tetracycline (toxic, inactive) under UV/visible light. Wrap tubes in foil.
-
In Vitro Translation Inhibition Assay
This assay validates the MOA by measuring the incorporation of a reporter signal (fluorescence or radioactivity) into a nascent peptide.
Materials:
-
E. coli S30 Extract (contains ribosomes, tRNAs, factors).
-
Template DNA/mRNA (e.g., Luciferase or GFP reporter).[3]
-
Amino Acid mix (minus Methionine).
- -Methionine or Fluorescent-Lysine.
-
Tetracycline Hexahydrate stock (prepared as above).
Workflow:
-
Preparation : Thaw S30 extract on ice.
-
Screening Plate : Add 2 µL of Tetracycline stock (serial dilutions: 0.1 µM to 100 µM) to 384-well plate.
-
Master Mix : Combine S30 extract, template, and amino acids.
-
Reaction : Add 18 µL Master Mix to wells. Incubate at 37°C for 60 minutes.
-
Termination : Stop reaction by placing on ice or adding RNase A.
-
Detection : Measure luminescence/fluorescence or precipitate with TCA for scintillation counting.
Figure 2: Workflow for Cell-Free Protein Synthesis Inhibition Assay.
Quantitative Data Summary
The following parameters are critical for modeling tetracycline kinetics.
| Parameter | Value | Context |
| Binding Constant ( | Primary site (30S) | |
| Binding Stoichiometry | 1:1 | High affinity site |
| MIC ( | Standard broth microdilution | |
| IC50 (In Vitro) | Cell-free translation assay | |
| LogP | -1.30 | Hydrophilic (requires porins) |
Resistance Mechanisms (Development Context)
When designing assays, be aware of resistance phenotypes that may confound results.
-
Efflux (TetA/B) : Membrane proteins export
before ribosome binding. -
Ribosomal Protection (TetM/O) : GTPase-like proteins that dislodge tetracycline from the A-site via conformational change.
-
Enzymatic Inactivation (TetX) : Flavin-dependent monooxygenase that hydroxylates tetracycline, disrupting the Mg-chelation pharmacophore.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews. Link
-
Pioletti, M., et al. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. EMBO Journal. Link
-
Jenner, L., et al. (2013).[4] Structural basis for potent inhibitory activity of the antibiotic tigecycline during ribosome-associated translation. Structure. Link
-
Connell, S. R., et al. (2003). Ribosomal protection proteins and their mechanism of action. Antimicrobial Agents and Chemotherapy.[5][6] Link
-
Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance.[5][7][8][9] Cold Spring Harbor Perspectives in Medicine. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.irapa.org [journals.irapa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physicochemical Profiling of Tetracycline Hexahydrate: Formulation Implications & Stability Protocols
The following technical guide details the physicochemical landscape of Tetracycline Hexahydrate , specifically tailored for formulation scientists. It addresses the critical distinction between commercial forms (HCl, Trihydrate) and the Hexahydrate, which often acts as the thermodynamically stable "sink" in aqueous environments—a primary cause of formulation failure (precipitation) or a target for stable suspensions.[1]
The Hydrate Landscape: Why Hexahydrate Matters
In drug development, Tetracycline is commonly sourced as Tetracycline Hydrochloride (HCl) (highly water-soluble) or Tetracycline Base Trihydrate (sparingly soluble).[1][2] However, Tetracycline Hexahydrate (
-
The Formulation Risk: When formulating aqueous solutions (e.g., mouthwashes, syrups) using Tetracycline HCl, the solution often becomes supersaturated with respect to the free base.[1] Over time, or with pH shifts, the drug precipitates not as the original salt, nor always as the trihydrate, but as the Hexahydrate .[1] This solvent-mediated phase transformation leads to dosing inconsistencies and physical instability.[1][2]
-
The Formulation Opportunity: For oral suspensions, deliberately targeting the Hexahydrate form ensures that the crystal habit does not change during shelf-life (Ostwald ripening), providing a stable particle size distribution.[1]
Core Physicochemical Data
| Property | Value / Characteristic | Relevance to Formulation |
| Molecular Formula | High water content (~19.5% w/w) affects potency calculations.[2][3][4] | |
| Molecular Weight | ~552.5 g/mol (Hexahydrate) vs 444.4 g/mol (Anhydrous) | Stoichiometry correction factor: 1.24x relative to base.[1][2] |
| Aqueous Solubility | Low (~0.2 - 0.5 mg/mL at neutral pH) | significantly lower than HCl salt (>10 mg/mL).[1][2] |
| pKa Values | 3.3 (A-ring), 7.7 (B-ring), 9.7 (C-ring) | Amphoteric/Zwitterionic nature.[1][2] Solubility is pH-dependent (U-shaped profile).[1][2] |
| Isoelectric Point (pI) | ~5.0 - 6.0 | Region of minimum solubility; highest risk of Hexahydrate precipitation.[2] |
| Hygroscopicity | High | Solid state requires humidity control; prone to dehydration to Trihydrate at low RH.[1][2] |
| Crystal Habit | Generally needles or plates | Affects rheology of suspensions (syringeability).[1][2] |
Solid-State Characterization & Stability
Understanding the solid-state dynamics is crucial for preventing polymorphic shifts.[1][2]
Dehydration Kinetics
Tetracycline Hexahydrate is a "channel hydrate."[1][2] The water molecules are loosely held within the crystal lattice.[1][2]
-
Mechanism: Upon heating or exposure to low relative humidity (<30% RH), the Hexahydrate loses water to form the Trihydrate or amorphous phases.[1]
-
Impact: This dehydration often collapses the crystal lattice, potentially increasing the chemical reactivity (oxidation/epimerization) of the solid.[1]
-
Control: Formulations involving solid Hexahydrate (e.g., reconstituted powders) must maintain water activity (
) > 0.5 to preserve the crystal structure.[1][2]
Chemical Degradation Pathways
Tetracycline is chemically fragile.[1][2] The formulation pH dictates the degradation route:
-
Acidic Conditions (pH < 2): Dehydration at C5a-C6 to form Anhydrotetracycline (Nephrotoxic).[1][2]
-
Basic Conditions (pH > 8.5): Ring cleavage to form Isotetracycline .[1][2]
-
Mid-range (pH 4-8): Reversible epimerization at C4 to form 4-Epi-tetracycline . This is the most common degradation in liquid formulations involving the Hexahydrate.[1][2]
Visualizing the Stability & Formulation Logic
The following diagrams illustrate the chemical degradation network and a decision tree for formulation strategy.
Diagram 1: Tetracycline Degradation Network
This pathway highlights the critical pH-dependent breakdown products that must be monitored.[1][2]
Caption: pH-dependent degradation pathways. Epimerization (yellow) is the primary risk for Hexahydrate suspensions.
Diagram 2: Formulation Decision Tree (Solubility vs. Stability)
A logic flow for selecting the correct form and vehicle based on the physicochemical properties of the Hexahydrate.[1]
Caption: Decision logic for managing the Hexahydrate phase transformation risk in aqueous formulations.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Hexahydrate Formation)
This protocol confirms if your formulation vehicle will trigger the conversion to the Hexahydrate form.[1][2]
Objective: Determine the saturation solubility and solid-phase identity in the vehicle. Materials: Tetracycline HCl (Source), Formulation Vehicle (Buffer/Excipients), XRD/DSC.[1][2][5]
-
Supersaturation: Add excess Tetracycline HCl to the vehicle (e.g., 50 mg/mL) to ensure supersaturation.[1][2]
-
Equilibration: Shake at 25°C for 24–48 hours. Note: Tetracycline degrades; do not exceed 48h without cold storage.[1][2]
-
Precipitate Recovery: Filter the suspension. Retain the filtrate for HPLC.
-
Solid Phase Analysis (Critical):
-
Quantification: Analyze filtrate by HPLC to establish the "Hexahydrate Solubility Limit" in your vehicle.
Protocol 2: Stability-Indicating HPLC Method
Standard UV methods fail to distinguish the active drug from its epimer (4-Epi-TC).[1][2] This method is required.
-
Column: PLRP-S (Polymeric RP) or C8/C18 with base deactivation (e.g., Zorbax SB-C18).[2] Tetracyclines tail badly on standard silica due to silanol interactions.[1][2]
-
Mobile Phase A: 0.05 M Ammonium Oxalate + 0.001 M EDTA in Water (pH 6.0).[1][2] EDTA is mandatory to chelate trace metals that cause peak broadening.[1][2]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 280 nm (General) or 355 nm (Specific to tetracycline core).[1][2]
-
Resolution Criteria: Resolution (
) between 4-Epi-TC (elutes first) and Tetracycline > 1.5.
Formulation Guidelines for Researchers
-
Buffering is Critical: To maintain solubility of the salt, pH must be < 3 (unstable) or > 8 (unstable).[1][2] For stable suspensions of the Hexahydrate, target pH 5.0–6.0 .[1][2] This is the region of minimum solubility (
), ensuring the solid drug does not dissolve and recrystallize (preventing crystal growth).[1] -
Chelation: Tetracyclines form insoluble complexes with
, , and .[1][2] -
Antioxidants: The phenolic structure is prone to oxidation.[1][2]
References
-
Caira, M. R., Nassimbeni, L. R., & Russell, J. C. (1977). The crystal and molecular structure of tetracycline hexahydrate.[1][2][7] Acta Crystallographica Section B, 33(4), 1171-1176.[1][2]
-
Tong, H. H. Y., et al. (2025). Characterization of Tetracycline Hydrochloride Compounded in a Miracle Mouthwash Formulation.[1][2] ResearchGate/Journal of Pharmaceutical Sciences. (Confirmed solvent-mediated phase transformation to hexahydrate).
-
PubChem. Tetracycline Hexahydrate (Compound Summary). National Library of Medicine.[1][2] [1][2]
-
MTC. Stability Testing of Tetracycline HCl Capsules (HPLC Method for Degradants). MicroSolv Technology Corp.[1][2]
-
Marrucho, I. M., et al. (2008). Solubility of Antibiotics in Different Solvents.[1][2] Industrial & Engineering Chemistry Research. [1][2]
Sources
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- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline hexahydrate | C22H36N2O14 | CID 71587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Evaluation of the Influence of a Hydrogel Containing AMPD on the Stability of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Tetracycline Hexahydrate: A Technical Guide for Formulation & Analysis
Executive Summary: The Solubility Paradox
In drug development, Tetracycline (TC) is frequently mishandled due to a fundamental confusion between its hydrochloride salt and its free base hydrates (trihydrate or hexahydrate). While the hydrochloride salt is freely soluble in water (~50 mg/mL), Tetracycline Hexahydrate is sparingly soluble in water (~0.23 mg/mL) .
This guide dissects the solubility profile of the hexahydrate form, providing the mechanistic reasoning required for accurate formulation. The core challenge lies in its zwitterionic nature: TC-6H₂O does not follow simple "lipophilic vs. hydrophilic" rules. Its solubility is a complex function of pH-dependent ionization, chelation potential, and oxidative instability.
Part 1: Physicochemical Fundamentals
To master the solubility of Tetracycline Hexahydrate, one must understand the molecule not as a static powder, but as a dynamic amphoteric system.
The Hexahydrate Lattice
Tetracycline Hexahydrate (
-
Implication: The lattice energy is significantly different. Upon contact with a solvent, the water of crystallization releases, but the remaining "free base" molecule has high intramolecular hydrogen bonding, reducing its affinity for the solvent.
Ionization Constants (pKa)
TC is a tribasic acid with three distinct dissociation constants that dictate its charge state.
| Group | Approximate pKa | Structural Moiety | Charge Contribution |
| pKa1 | 3.3 | Tricarbonyl methane (Ring A) | +1 |
| pKa2 | 7.7 | Phenolic diketone (Ring B/C) | 0 |
| pKa3 | 9.7 | Dimethylammonium (Ring A) | -1 |
Key Insight: At physiological pH (pH 5.0–6.0), the molecule exists primarily as a zwitterion (net charge 0). This is the point of minimum solubility (isoelectric precipitation).
Part 2: Aqueous Solubility Profile
The solubility of TC-6H₂O in water is not a single number; it is a U-shaped curve dependent on pH.
The pH-Solubility Profile[1]
-
Acidic (pH < 3): The dimethylamino group is protonated (
). The molecule acts as a cation. Solubility increases drastically (> 10 mg/mL), effectively mimicking the hydrochloride salt behavior. -
Isoelectric Region (pH 4–7): The molecule is zwitterionic. The positive charge on the amine is neutralized by the negative charge on the tricarbonyl system. Solubility drops to ~0.23 mg/mL.
-
Alkaline (pH > 8): Deprotonation of the phenolic and enolic groups creates mono- and dianions. Solubility increases, but chemical stability collapses (see Section 4).
The Chelation Factor
Tetracyclines are potent chelators. The presence of divalent cations (
Part 3: Organic Solvent Solubility[2]
Unlike simple lipophilic drugs, TC-6H₂O does not dissolve well in non-polar solvents. It requires polar organic solvents capable of disrupting its intramolecular hydrogen bonds.
Comparative Solubility Table (at 25°C)
| Solvent | Solubility Rating | Approx. Conc. | Mechanistic Note |
| Water (pH 7) | Very Poor | ~0.23 mg/mL | Zwitterionic self-neutralization limits interaction with water. |
| Methanol | Soluble | > 20 mg/mL | High dielectric constant allows solvation of polar groups. |
| Ethanol | Sparingly Soluble | ~10 mg/mL | Lower dielectric constant than methanol reduces solubility. |
| Acetone | Poor | < 1 mg/mL | Lack of H-bond donors limits interaction with TC functional groups. |
| DMSO | Freely Soluble | > 50 mg/mL | Strong dipole disrupts lattice; excellent for stock solutions. |
| Hexane | Insoluble | ~0 mg/mL | TC is too polar for non-polar hydrocarbons. |
Critical Workflow Note: For biological assays, dissolve TC-6H₂O in DMSO first to create a high-concentration stock, then dilute into aqueous buffer. Do not attempt to dissolve directly into neutral buffer.
Part 4: Stability & Degradation Mechanisms
Solubility data is meaningless if the molecule degrades during the measurement. TC-6H₂O is notoriously unstable.
The Epimerization Trap
At pH 3–5 (where solubility begins to improve), the C-4 dimethylamino group undergoes reversible epimerization to form 4-Epi-Tetracycline .
-
Consequence: 4-Epi-TC has much lower antibiotic activity. A "soluble" solution at pH 4 may actually be a solution of the inactive epimer.
Degradation Pathways Diagram
The following diagram illustrates the critical stability windows.
Caption: Stability profile of Tetracycline. Note that the pH range for optimal solubility often overlaps with degradation pathways.
Part 5: Validated Experimental Protocols
Protocol: Accurate Solubility Measurement (Shake-Flask Modification)
Standard shake-flask methods often fail due to degradation during the 24h equilibrium period.
Reagents:
-
Tetracycline Hexahydrate (High Purity)
-
Solvent (Water buffered to pH 3, 5, 7, 9; Methanol; Ethanol)
-
0.22 µm PVDF Syringe Filters (Do not use Nylon; TC binds to Nylon).
Workflow:
-
Supersaturation: Add excess TC-6H₂O to the solvent (aim for 5 mg/mL for water, 50 mg/mL for alcohols).
-
Protection: Wrap all vials in aluminum foil instantly. TC is photosensitive.
-
Equilibration: Shake at 25°C for only 4 hours .
-
Why? 24h allows significant epimerization in aqueous media. 4h is sufficient for the hexahydrate to equilibrate without massive degradation.
-
-
Filtration: Filter supernatant using PVDF.
-
Quantification (HPLC): Do not use UV Spectrophotometry alone (degradants absorb at similar wavelengths). Use HPLC to separate TC from 4-Epi-TC.[1]
HPLC Conditions for Specificity
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01M Oxalic Acid : Acetonitrile : Methanol (70:20:10).
-
Note: Oxalic acid is crucial to chelate trace metals in the column that cause peak tailing.
-
-
Detection: 360 nm.
Experimental Workflow Diagram
Caption: Optimized workflow for solubility determination minimizing degradation risks.
References
-
Varanda, F. et al. (2006). "Solubility of antibiotics in different solvents. 1. Hydrochloride forms of tetracycline, moxifloxacin, and ciprofloxacin."[2][3] Industrial & Engineering Chemistry Research.
-
PubChem. (n.d.). "Tetracycline (Compound)."[1][4][5][6][7][8][9][10][11][12] National Library of Medicine.
-
DrugBank. (n.d.). "Tetracycline: Pharmacology and Solubility."
-
Miyazaki, S. et al. (1975).[7] "A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics." Chemical & Pharmaceutical Bulletin.
-
Sigma-Aldrich. (n.d.). "Tetracycline Hydrochloride vs Base Solubility Product Information."
Sources
- 1. Formation of tetracycline degradation products in chicken and pig meat under different thermal processing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]
- 7. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Tetracycline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical and biological properties. For the broad-spectrum antibiotic tetracycline, a molecule with multiple ionizable functional groups, a thorough understanding of its pKa values is paramount for effective drug development, formulation, and delivery. This technical guide provides a comprehensive exploration of the ionization behavior of tetracycline, detailing its pKa values, the structural basis for its multiple ionization states, and the profound implications for its solubility, stability, and therapeutic efficacy. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of tetracycline's pKa values using potentiometric titration and UV-Vis spectrophotometry.
The Significance of pKa in the Profile of Tetracycline
Tetracycline is a polyketide antibiotic characterized by a complex molecular structure featuring several acidic and basic centers. This structural complexity gives rise to multiple ionization states, each with distinct properties. The acid dissociation constant, or pKa, is the primary descriptor of the ionization state of a molecule at a given pH. For a multifaceted molecule like tetracycline, understanding its three primary pKa values is not merely an academic exercise; it is fundamental to:
-
Solubility and Dissolution: The ionization state directly influences a drug's solubility in aqueous and lipid environments. The zwitterionic form of tetracycline, for instance, exhibits the lowest water solubility.
-
Stability: The chemical stability of tetracycline is highly pH-dependent. At a pH below 2, it is susceptible to degradation.[1]
-
Membrane Permeability: The ability of tetracycline to cross biological membranes, a prerequisite for reaching its intracellular target (the bacterial ribosome), is governed by its charge and lipophilicity, both of which are dictated by the surrounding pH and the molecule's pKa values.
-
Drug-Receptor Interactions: The specific ionic species of tetracycline is crucial for its binding to the bacterial 30S ribosomal subunit, the mechanism by which it inhibits protein synthesis.[1]
-
Formulation Development: Knowledge of pKa is essential for designing stable and bioavailable dosage forms, whether for oral, topical, or parenteral administration.
Tetracycline is often formulated as a hydrochloride salt to enhance its stability and solubility.[1][2] When dissolved, this salt dissociates, and the tetracycline molecule's ionization is then governed by the solution's pH. An aqueous solution of tetracycline hydrochloride is acidic, typically with a pH between 1.8 and 2.8.[1][3]
The Ionization Landscape of Tetracycline: pKa Values and Corresponding Functional Groups
Tetracycline possesses three macroscopic pKa values, which correspond to the sequential deprotonation of its functional groups as the pH increases.[4][5] While the topic of this guide is tetracycline hexahydrate, the pKa values are determined in aqueous solution, where the influence of the solid-state hydrate form is generally considered negligible. The widely accepted pKa values for tetracycline are summarized in the table below.
| pKa Value | Approximate Range | Associated Functional Group | Predominant Species Change |
| pKa₁ | 3.3 | Tricarbonylmethane system (C1-C3) | Cationic to Zwitterionic |
| pKa₂ | 7.7 - 7.8 | Phenolic diketone system (C10-C12) | Zwitterionic to Monoanionic |
| pKa₃ | 9.6 - 9.7 | Dimethylamino group (C4) | Monoanionic to Dianionic |
Note: These values are compilations from multiple sources and may vary slightly depending on the experimental conditions such as temperature and ionic strength.[4][5][6]
The ionization of tetracycline can be visualized as a progression through different ionic species as a function of pH:
-
At pH < 3.3: The dimethylamino group is protonated, and the molecule carries a net positive charge (cationic form).[4]
-
Between pH 3.3 and 7.7: The tricarbonylmethane system deprotonates, leading to the formation of a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[4]
-
Between pH 7.7 and 9.7: The phenolic diketone system loses a proton, resulting in a molecule with a net negative charge (anionic form).[4]
-
At pH > 9.7: The protonated dimethylamino group loses its proton, leading to a species with a net charge of -2 (dianionic form).[6]
Figure 1: Ionization states of tetracycline across a pH range.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for building a comprehensive physicochemical profile of tetracycline. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for this purpose.
Potentiometric Titration: A Step-by-Step Protocol
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Principle: A solution of the analyte (tetracycline) is titrated with a strong acid or base. The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values of the ionizable groups.
Instrumentation and Reagents:
-
pH meter with a combination glass electrode, capable of 0.01 pH unit resolution
-
Calibrated automatic burette or micropipettes
-
Stir plate and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control
-
Tetracycline hydrochloride (or other form) of known purity
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH), carbonate-free
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity water (e.g., Milli-Q or equivalent)
-
Nitrogen gas for purging
Experimental Workflow:
Figure 2: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Accurately prepare a 0.1 M solution of KCl in high-purity water to be used as the solvent for tetracycline to maintain a constant ionic strength.
-
Prepare a stock solution of tetracycline hydrochloride (e.g., 10 mM) in the 0.1 M KCl solution. The final concentration for titration should be around 1 mM.
-
Standardize the 0.1 M HCl and 0.1 M NaOH solutions against a primary standard.
-
-
Titration Procedure:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Pipette a precise volume (e.g., 20 mL) of the tetracycline solution into the thermostated titration vessel.
-
If starting from the fully protonated form is desired, add a known excess of standardized HCl to lower the initial pH to around 2.
-
Begin stirring the solution at a constant rate.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to prevent the absorption of atmospheric CO₂.
-
Add small, precise increments of the standardized NaOH solution using the automatic burette.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
To accurately determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/Δ²V) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For example, pKa₁ corresponds to the pH at the midpoint between the start of the titration and the first equivalence point.
-
UV-Vis Spectrophotometry: A Step-by-Step Protocol
UV-Vis spectrophotometry can be used to determine pKa values by monitoring the changes in the absorbance spectrum of a compound as a function of pH.
Principle: The different ionic species of tetracycline exhibit distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
Instrumentation and Reagents:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Calibrated pH meter
-
Tetracycline hydrochloride
-
A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
Experimental Workflow:
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions covering the pH range of interest (e.g., pH 2 to 12) with increments of 0.2-0.5 pH units. Ensure all buffers have the same ionic strength.
-
Prepare a concentrated stock solution of tetracycline in a suitable solvent (e.g., methanol or water).
-
-
Spectrophotometric Measurement:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the tetracycline stock solution to a known volume of the buffer. The final concentration of tetracycline should be in a range that gives a suitable absorbance (typically between 0.2 and 1.0).
-
Record the UV-Vis spectrum (e.g., from 200 to 500 nm) for each sample, using the corresponding buffer as the blank.
-
Examine the overlaid spectra to identify one or more isosbestic points (wavelengths where the absorbance does not change with pH) and analytical wavelengths where the absorbance shows significant variation with pH.
-
-
Data Analysis:
-
Select an analytical wavelength and plot the absorbance values against the corresponding pH values.
-
The resulting data should form a sigmoidal curve for each pKa transition.
-
The pKa value is the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.
-
Repeat the analysis for each pKa transition by selecting appropriate analytical wavelengths.
-
Implications of Ionization on the Physicochemical and Pharmacological Profile of Tetracycline
The ionization state of tetracycline has far-reaching consequences for its behavior in both in vitro and in vivo systems.
-
Solubility and Bioavailability: The solubility of tetracycline is at its minimum in the pH range where the zwitterionic species is predominant (approximately pH 3.3 to 7.7).[4] This has significant implications for its oral absorption, which primarily occurs in the small intestine where the pH is in this range.
-
Chemical Stability: Tetracycline is most stable in acidic conditions (pH 2-5).[7] In alkaline solutions, it is susceptible to degradation, which can lead to a loss of potency.[1] At very low pH (below 2), it can undergo epimerization and dehydration.[8]
-
Chelation with Metal Ions: The different ionic forms of tetracycline have varying affinities for metal ions. This chelation can affect its absorption and efficacy. For example, co-administration of tetracycline with dairy products (rich in calcium) or antacids (containing aluminum, magnesium, or calcium) can lead to the formation of insoluble chelates, reducing the bioavailability of the antibiotic.[8]
-
Antibacterial Activity: The ability of tetracycline to penetrate the bacterial cell wall and bind to the ribosome is dependent on its ionization state. The neutral or zwitterionic form is generally considered to be more lipid-soluble and thus better able to cross the bacterial membrane.
Conclusion
A comprehensive understanding of the pKa values and ionization behavior of tetracycline is indispensable for the successful development and application of this important antibiotic. The three distinct pKa values of tetracycline govern its solubility, stability, membrane permeability, and ultimately, its therapeutic effect. The experimental protocols detailed in this guide for potentiometric titration and UV-Vis spectrophotometry provide robust frameworks for the accurate determination of these critical physicochemical parameters. For researchers and drug development professionals, a solid grasp of these principles is essential for optimizing formulations, predicting in vivo performance, and ensuring the safe and effective use of tetracycline.
References
-
Gu, C., & Karthikeyan, K. G. (2005). Sorption of tetracycline to soils: effects of pH and cations. Environmental science & technology, 39(8), 2660-2667. [Link]
-
Chico, J., et al. (2012). A new analytical method for the determination of tetracycline based on the quenching of the native fluorescence of glycerol/urea-derived carbon dots. Talanta, 99, 934-940. [Link]
-
Popov, K., et al. (2021). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. [Link]
-
Mohammed-Ali, M. A. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. [Link]
-
PubChem. (n.d.). Tetracycline Hydrochloride. [Link]
-
Gu, C., et al. (2004). Identification of tetracycline antibiotics by electrospray ionization in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry, 15(11), 1634-1643. [Link]
-
PubChem. (n.d.). Tetracycline. [Link]
-
Al-Momani, I. F. (2019). Preparation and Application of Tetracycline Hydrochloride Liquid membrane Electrodes. International Journal of Pharmaceutical and Clinical Research, 11(4), 221-226. [Link]
-
Li, Y., et al. (2022). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. Molecules, 27(21), 7285. [Link]
-
World Health Organization. (2019). Draft revision for The International Pharmacopoeia. [Link]
-
Tsuji, K., & Robertson, J. H. (1971). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. Journal of Pharmaceutical Sciences, 60(10), 1545-1548. [Link]
-
The Japanese Pharmacopoeia. (2016). Part I / Tetracycline Hydrochloride. [Link]
Sources
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- 2. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. apexbt.com [apexbt.com]
Understanding the Chelation Properties of Tetracycline Hexahydrate with Metal Ions
Executive Summary
Tetracycline Hexahydrate (TC-Hex) represents the hydrated free-base form of tetracycline, distinct from the more common hydrochloride salt. While its antibacterial efficacy is well-documented, its chemical behavior is dominated by its capacity to act as a potent polydentate chelator. This property is not merely a side effect but a core determinant of its pharmacokinetics, stability, and bioavailability.
For drug development professionals, understanding this chelation mechanism is critical. The interaction with divalent (
Molecular Mechanism of Chelation
The chelation capability of tetracycline arises from its unique four-ring naphthacene carboxamide structure, which presents multiple electron-donor sites capable of coordinating metal ions.
Structural Binding Sites
Tetracycline functions as a multiprotic ligand. The chelation occurs primarily at two distinct domains, dependent on the metal ion radius and the solution pH.
-
The Tricarbonyl Methane System (Ring A):
-
Site: Involves the C1-keto and C2-amide oxygen, and potentially the C3-hydroxyl group.
-
Specificity: High affinity for
. This site is crucial for the drug's biological activity, as the complex is the active species binding to the bacterial 30S ribosomal subunit.
-
-
The Phenolic Diketone System (Rings B & C):
-
Site: Involves the C10-phenolic, C11-keto, and C12-hydroxyl groups.
-
Specificity: This region acts as a secondary binding site, often involved in forming 2:1 (ligand:metal) complexes or bridging interactions with
in bone matrix.
-
Metal Ion Selectivity & Stability
The stability of these complexes follows the Irving-Williams series and Hard-Soft Acid-Base (HSAB) theory. Tetracycline is a "hard" base (oxygen donors), preferring "hard" acids.
Stability Hierarchy (Log K):
| Metal Ion | Interaction Type | Clinical Consequence |
| Irreversible, high-affinity binding | Complete absorption block; incompatibility with antacids/supplements. | |
| Moderate affinity, insoluble precipitates | Deposition in teeth/bones; reduced oral bioavailability (~50%). | |
| Reversible, physiological binding | Essential for ribosomal binding; excess leads to absorption issues. |
Chelation Visualization
The following diagram illustrates the equilibrium dynamics and the competition between protonation and metallation.
Figure 1: Chelation dynamics of Tetracycline. The zwitterionic form (dominant at physiological pH) is the primary chelator. Mg2+ forms soluble active complexes, while Ca2+/Fe3+ tend to form insoluble precipitates.
Pharmacological & Formulation Implications[1][2][3][4]
The "Hexahydrate" Factor
While chelation properties are intrinsic to the tetracycline molecule, the Hexahydrate form presents specific challenges compared to the Hydrochloride salt:
-
Solubility: TC-Hex is significantly less water-soluble (
) than TC-HCl. -
Dissolution Rate: Chelation at the solid-liquid interface can "case harden" TC-Hex particles. If a metal ion (e.g.,
) is present in the dissolution media, it can form an insoluble metal-tetracycline shell around the particle, halting dissolution entirely.
Biological Impact
-
Absorption Inhibition: Co-administration with dairy (Ca), antacids (Al, Mg), or hematinics (Fe) reduces AUC by 50-90%.
-
Tissue Deposition: The
complex binds to hydroxyapatite in developing bone and teeth, causing permanent yellow-gray discoloration and potential enamel hypoplasia.
Experimental Methodologies
To validate chelation properties during formulation development, the following protocols are recommended.
Protocol A: Potentiometric Titration (Stability Constant Determination)
Purpose: To quantitatively determine the stability constant (
Reagents:
-
Tetracycline Hexahydrate (High Purity)
-
Metal Chloride Standard Solutions (
, , ) -
0.1 M NaOH (standardized,
-free) -
0.1 M KCl (Ionic strength adjuster)[1]
Workflow:
-
Preparation: Dissolve TC-Hex (
) in KCl solution. Maintain temperature at using a jacketed vessel. -
Calibration: Calibrate the glass electrode pH meter using buffers pH 4.0, 7.0, and 10.0.
-
Ligand Titration: Titrate the TC solution alone with
NaOH to determine acid dissociation constants ( ). -
Complex Titration: Repeat titration with Metal:Ligand ratios of 1:1, 1:2, and 1:10.
-
Data Analysis: Use the Bjerrum-Calvin method or Hyperquad software to calculate formation constants (
) based on the shift in the pH curve.
Protocol B: UV-Vis Spectral Shift Assay (Rapid Screening)
Purpose: Qualitative confirmation of chelation and stoichiometry estimation.
Workflow:
-
Baseline: Record UV-Vis spectrum (200–500 nm) of
TC-Hex in HEPES buffer (pH 7.4). Note (~360 nm). -
Titration: Sequentially add aliquots of metal ion solution (
increments). -
Observation:
-
Bathochromic Shift: A "red shift" (e.g., 360 nm
380 nm) indicates complex formation. -
Isosbestic Points: Presence of sharp isosbestic points confirms a clean equilibrium between free and bound species.
-
Figure 2: Experimental decision tree for characterizing Tetracycline-Metal interactions.
Formulation Strategies (Mitigation)
To ensure clinical efficacy, formulation scientists must employ strategies to prevent unwanted chelation:
| Strategy | Mechanism | Implementation |
| Chelation Shielding | Competitive binding | Include Disodium EDTA (0.01-0.1%) in liquid formulations to scavenge trace metals. |
| pH Control | Solubility modulation | Maintain pH < 4.0 for liquid formulations (if stable) to protonate binding sites, reducing metal affinity. |
| Excipient Selection | Avoidance | strictly avoid Calcium Carbonate, Magnesium Stearate, or Talc. Use Stearic Acid or Sodium Stearyl Fumarate as lubricants instead. |
| Separation | Dosing instructions | Labeling must mandate a 2-hour window between TC administration and metal-containing supplements. |
References
-
Nelson, M. L., & Levy, S. B. (2011). The history of the tetracyclines. Annals of the New York Academy of Sciences. Source:
-
Wason, S., et al. (2025). Metal ion-tetracycline interactions in biological fluids: Potentiometric study of calcium complexes. Journal of Inorganic Biochemistry. Source:
-
Palm, G. J., et al. (2008). Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex.[2] Journal of Biological Inorganic Chemistry. Source:
-
Tong, Y., et al. (2024). Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt.[3] Dalton Transactions. Source:
-
ChemicalBook. (2025).[4] Tetracycline Hydrochloride and Hexahydrate Properties.[4] Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
historical development and discovery of tetracycline hexahydrate form
Technical Whitepaper | Solid-State Chemistry & Structural Biology
Part 1: Executive Technical Synthesis
The discovery of Tetracycline in 1952 by Lloyd Conover marked a paradigm shift in pharmaceutical history, transitioning the industry from "discovery by isolation" (natural products) to "discovery by design" (semi-synthesis). However, the chemical identity of tetracycline was only half the battle. The physical form—specifically the hydration state—dictated the molecule's stability, patentability, and bioavailability.
While Tetracycline Hydrochloride became the clinical standard due to solubility, the Tetracycline Hexahydrate (TC·6H₂O) form holds a critical place in structural biology. It was the crystallographic elucidation of the hexahydrate that definitively resolved the zwitterionic nature of the neutral molecule and the complex hydrogen-bonding networks that govern its interaction with ribosomal targets.
This guide analyzes the historical and technical trajectory of the hexahydrate form, moving from Conover’s hydrogenolysis to the precise crystallographic resolution that serves as a reference standard for tetracycline conformation today.
Part 2: The Chemical Genesis (1952)
The Conover Hydrogenolysis
Before the specific hydrates could be isolated, the parent molecule had to be synthesized. In 1952, working at Pfizer, Lloyd Conover challenged the "biogenic dogma"—the belief that chemically altering a natural antibiotic (like Chlortetracycline/Aureomycin) would destroy its activity.[1]
Conover hypothesized that the chlorine atom at the C-7 position of Chlortetracycline was not essential for antibacterial activity but contributed to instability in alkaline solutions.
The Reaction Mechanism: Conover utilized a catalytic hydrogenolysis reduction to replace the chlorine with hydrogen. This was the first successful semi-synthesis of an antibiotic.[2]
Figure 1: The Conover Hydrogenolysis Pathway. This semi-synthetic route removed the C-7 chlorine, creating the stable Tetracycline scaffold from which specific hydrates could later be isolated.
Part 3: The Solid-State Crisis & The Hexahydrate
Following the synthesis, the "Solid-State War" began. The amphoteric nature of tetracycline allows it to exist as:
-
Cationic Salt: (e.g., Hydrochloride) – Soluble, acidic.
-
Anionic Salt: (e.g., Sodium salt) – Unstable, alkaline.
-
Zwitterionic Base: (Neutral net charge) – Poorly soluble, crystallizes as hydrates.
The Hydration Landscape
The neutral base does not crystallize anhydrously from water; it greedily absorbs water to stabilize its zwitterionic charges.
-
Trihydrate: The most common commercial form of the base.
-
Hexahydrate: A distinct, highly crystalline form that appears under specific equilibrium conditions.
The discovery of the Hexahydrate was less about a "Eureka" medicinal moment and more about a crystallographic necessity . Early X-ray diffraction studies on the trihydrate were difficult due to disorder. The hexahydrate provided a highly ordered lattice, allowing researchers (notably Caira, Nassimbeni, and Russell) to map the exact atomic coordinates of the drug.
Technical Significance of the Hexahydrate
The hexahydrate structure (C₂₂H₂₄N₂O₈ · 6H₂O) revealed that in the solid state, the neutral tetracycline molecule exists as a zwitterion :
-
Protonated: The dimethylamino group at C-4 (NHMe₂⁺).
-
Deprotonated: The tricarbonylmethane system at ring A (specifically the O-3 oxygen).
This structural proof was vital for understanding why tetracycline chelates calcium (causing teeth discoloration) and how it binds to the bacterial 30S ribosome. The 6 water molecules act as structural "glue," bridging the polar regions of the zwitterion.
Part 4: Crystallographic Data & Experimental Protocol
The following data summarizes the definitive structural parameters of the Tetracycline Hexahydrate form, as established in the seminal Acta Crystallographica studies.
Table 1: Crystal Data of Tetracycline Hexahydrate[3]
| Parameter | Value | Significance |
| Formula | C₂₂H₂₄N₂O₈[3][4][5][6][7] · 6H₂O | Explicit hexahydrate stoichiometry. |
| Crystal System | Orthorhombic | High symmetry facilitates resolution. |
| Space Group | P2₁2₁2 | Chiral space group (drug is enantiopure). |
| Unit Cell (a) | 12.084 Å | |
| Unit Cell (b) | 21.580 Å | Long axis accommodates stacking. |
| Unit Cell (c) | 9.561 Å | |
| Z | 4 | Four molecules per unit cell.[3] |
| Density (calc) | 1.39 g/cm³ | Consistent with high water content. |
| R-Factor | 0.056 | Indicates high-precision structure solution. |
Protocol: Isolation of Tetracycline Hexahydrate
Self-Validating Methodology for Research Purposes
Objective: To grow diffraction-quality single crystals of Tetracycline Hexahydrate from the amorphous or semi-crystalline base.
Reagents:
-
Tetracycline Base (Micronized)
-
Deionized Water (Milli-Q grade)
-
Methanol (HPLC Grade)
-
0.1 M HCl and 0.1 M NaOH (for pH fine-tuning)
Workflow:
-
Supersaturation: Suspend 100 mg of Tetracycline base in 10 mL of a Water/Methanol (80:20 v/v) mixture.
-
Dissolution: Gently warm to 35°C. If the solution is turbid, add 0.1 M HCl dropwise until clear (protonation increases solubility), then immediately back-titrate with dilute NaOH to reach pH 5.5–6.0 (the isoelectric point).
-
Nucleation: Filter the solution through a 0.22 µm PTFE filter into a clean scintillation vial to remove dust nuclei.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 20 mL of pure water. Seal the outer jar.
-
Crystallization: Allow to stand at 4°C (refrigerator) for 7–14 days. The slow diffusion and low temperature favor the formation of the highly hydrated hexahydrate lattice over the thermodynamically more stable (but less ordered) trihydrate.
-
Harvesting: Crystals will appear as pale yellow prisms. They are efflorescent; they must be kept in their mother liquor or coated in Paratone oil immediately upon removal to prevent dehydration to the lower hydrate forms.
Figure 2: Controlled crystallization workflow for isolating the metastable Hexahydrate form.
Part 5: References
-
Conover, L. H. (1955).[8][9] Tetracycline and its preparation.[1][2][3][6][7][8][9][10][11][12][13] U.S. Patent No. 2,699,054. Washington, DC: U.S. Patent and Trademark Office.
-
Caira, M. R., Nassimbeni, L. R., & Russell, J. C. (1980). The crystal and molecular structure of tetracycline hexahydrate.[3][14] Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11).
-
Stephens, C. R., et al. (1954). Terramycin.[1][8][12][13] X. Structure of Terramycin. Journal of the American Chemical Society, 76(13), 3568-3575. (Fundamental structural context).[1][2][6][8][10][12][15][16]
-
Hochstein, F. A., et al. (1953). The Structure of Terramycin.[8][13] Journal of the American Chemical Society, 75(22), 5455-5475.
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- 11. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetracycline Hexahydrate Antimicrobial Susceptibility Testing
Introduction: The Enduring Relevance of Tetracycline and the Imperative for Accurate Susceptibility Testing
Tetracycline, a broad-spectrum polyketide antibiotic, has been a cornerstone of antimicrobial therapy for decades. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] Despite the emergence of resistance, tetracycline and its derivatives remain crucial in treating a variety of infections. Accurate and reproducible antimicrobial susceptibility testing (AST) is therefore paramount for guiding clinical decisions, monitoring resistance trends, and ensuring therapeutic efficacy.
This document provides a comprehensive guide to performing AST for tetracycline hexahydrate, designed for researchers, clinical microbiologists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure the generation of reliable and meaningful data. The protocols described herein are grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Section 1: Foundational Principles of Tetracycline AST
The primary objective of AST is to determine the minimal inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This value is then compared against established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[5]
Several factors can significantly influence the outcome of tetracycline susceptibility tests. The choice of media is critical; Mueller-Hinton Agar (MHA) or Broth (MHB) is the recommended medium for routine testing of non-fastidious bacteria.[6] This is due to its batch-to-batch reproducibility and low levels of inhibitors, such as sulfonamide, trimethoprim, and tetracycline antagonists.[6][7] Furthermore, the concentration of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) in the medium can affect the activity of tetracyclines against certain bacteria, such as Pseudomonas aeruginosa.[8] Therefore, using cation-adjusted Mueller-Hinton medium is essential for accurate results.
Section 2: Preparation of Tetracycline Hexahydrate Stock Solutions
Accurate preparation of the antimicrobial stock solution is the first critical step in any AST protocol. Tetracycline is light-sensitive, and solutions should be protected from light during preparation and storage.[9]
Protocol 2.1: Preparation of a 10 mg/mL Tetracycline Stock Solution
-
Weighing: Accurately weigh the required amount of tetracycline hexahydrate powder. Note the potency of the powder provided by the manufacturer to calculate the precise weight needed.
-
Dissolution: Tetracycline hydrochloride is often dissolved in 70% ethanol.[10][11] For a 10 mg/mL stock solution, dissolve 100 mg of tetracycline in 10 mL of 70% ethanol.[10] Ensure complete dissolution by vortexing.[11] Some protocols may use sterile distilled water, but ethanol is common for stock solutions.[12]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter. Do not autoclave tetracycline solutions, as heat can degrade the antibiotic.[9]
-
Aliquoting and Storage: Dispense the sterilized stock solution into sterile, light-protected cryovials. Store aliquots at -20°C or lower.[9] Properly stored stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.[13]
Section 3: Standardized Antimicrobial Susceptibility Testing Methods
This section details the step-by-step protocols for the three most common methods for determining tetracycline susceptibility: broth microdilution, Kirby-Bauer disk diffusion, and agar dilution.
Broth Microdilution Method
The broth microdilution method is a quantitative technique that determines the MIC in a liquid medium.[5] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of tetracycline in a 96-well microtiter plate.[14]
Protocol 3.1.1: Tetracycline Broth Microdilution AST
-
Prepare Tetracycline Dilutions: In a 96-well plate, prepare serial twofold dilutions of tetracycline in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.[14] The concentration range should encompass the expected MIC and the clinical breakpoints for the organism being tested.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard from 3-5 isolated colonies grown on a non-selective agar plate. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.[14] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of tetracycline that shows no visible growth (turbidity). This can be determined visually or with a microplate reader.[4]
Workflow for Broth Microdilution AST
A schematic of the Kirby-Bauer disk diffusion workflow.
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC. [5]It involves incorporating serial dilutions of the antibiotic into molten agar, which is then poured into petri dishes. The surface is then inoculated with a standardized bacterial suspension.
Protocol 3.3.1: Tetracycline Agar Dilution AST
-
Prepare Antibiotic-Containing Agar: Prepare serial twofold dilutions of tetracycline. Add 2 mL of each antibiotic dilution to 18 mL of molten Mueller-Hinton agar maintained at 45-50°C. [15]Mix well and pour into sterile petri dishes. Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial suspension using a multipoint inoculator. This allows for the testing of multiple isolates simultaneously. [1]4. Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of tetracycline that inhibits visible growth on the agar surface. [1]
Section 4: Quality Control and Result Interpretation
A robust quality assurance program is essential for reliable AST results. [16]This involves the regular testing of reference strains with known susceptibility profiles to ensure the accuracy of the methods, reagents, and equipment. [17]
Quality Control Strains
The following ATCC® (American Type Culture Collection) strains are commonly used for quality control in tetracycline susceptibility testing:
| QC Strain | Rationale for Use |
| Escherichia coli ATCC® 25922 | A common Gram-negative control strain. |
| Staphylococcus aureus ATCC® 29213 | A common Gram-positive control strain. |
| Pseudomonas aeruginosa ATCC® 27853 | Used to monitor the effect of divalent cations. [8] |
| Enterococcus faecalis ATCC® 29212 | A common enterococcal control strain. |
Expected Quality Control Ranges
Laboratories must ensure that their results for QC strains fall within the acceptable ranges published by CLSI and EUCAST. These ranges are updated periodically.
Table 4.2.1: CLSI Quality Control Ranges for Tetracycline
| QC Strain | Method | Tetracycline Concentration/Disk | Acceptable Range |
|---|---|---|---|
| E. coli ATCC® 25922 | Disk Diffusion | 30 µg | 18-25 mm |
| E. coli ATCC® 25922 | Broth Microdilution | - | 0.5-2 µg/mL |
| S. aureus ATCC® 29213 | Disk Diffusion | 30 µg | 19-28 mm |
| S. aureus ATCC® 29213 | Broth Microdilution | - | 0.12-1 µg/mL |
| P. aeruginosa ATCC® 27853 | Broth Microdilution | - | 8-32 µg/mL |
| E. faecalis ATCC® 29212 | Broth Microdilution | - | 8-32 µg/mL |
(Note: These ranges are for illustrative purposes and should be verified against the most current CLSI M100 document.) [18]
Interpretation of Results: Clinical Breakpoints
Clinical breakpoints are the MIC or zone diameter values used to categorize an isolate as "Susceptible," "Intermediate," or "Resistant." These values are established by organizations like CLSI and EUCAST and can differ between the two. [19]It is critical to use the breakpoints corresponding to the methodology employed.
Table 4.3.1: Example CLSI and EUCAST Breakpoints for Tetracycline
| Organism | Method | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |
|---|---|---|---|
| Enterobacterales | MIC (µg/mL) | ≤4 / 8 / ≥16 | ≤1 / >2 |
| Enterobacterales | Zone (mm) | ≥15 / 12-14 / ≤11 | ≥19 / <19 |
| Staphylococcus aureus | MIC (µg/mL) | ≤1 / 2 / ≥4 | ≤1 / >1 |
| Staphylococcus aureus | Zone (mm) | ≥19 / 15-18 / ≤14 | ≥22 / <22 |
(Note: Breakpoints are subject to change and vary by organism. Always consult the latest CLSI M100 or EUCAST breakpoint tables for the most current interpretive criteria.) [3][20]
Section 5: Troubleshooting and Common Pitfalls
| Issue | Potential Cause(s) | Corrective Action(s) |
| QC out of range | Incorrect inoculum density, expired reagents, improper incubation, media issues (e.g., pH, cation concentration). [8] | Verify all procedural steps, check reagent expiration dates, confirm incubator temperature, and test a new lot of media. |
| No growth in growth control | Inactive inoculum, improper media preparation. | Prepare a fresh inoculum, and verify the media preparation protocol. |
| Overlapping zones of inhibition | Disks placed too close together. | Ensure disks are spaced at least 24 mm apart. [6] |
| Fuzzy or indistinct zone edges | Swarming motility of the organism, mixed culture. | Re-isolate the organism to ensure purity. For motile organisms, read the edge of heavy growth. |
| Discrepancies between methods | Inherent differences in methodologies. | The broth microdilution method is generally considered the gold standard. Investigate any major discrepancies. |
Conclusion
Standardized and meticulously controlled antimicrobial susceptibility testing is indispensable for the effective clinical use of tetracycline and for monitoring the evolution of bacterial resistance. By adhering to the detailed protocols and quality control measures outlined in this guide, researchers and laboratory professionals can generate accurate, reproducible, and clinically relevant data. Understanding the principles behind each step, from stock solution preparation to the interpretation of breakpoints, is the key to ensuring the integrity of AST results and their contribution to patient care and public health.
References
- Vertex AI Search. (2020). Preparation of Stock Solution of Tetracycline (12 mg/ml)
- Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing.
-
Hanninen, M. L., et al. (2001). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PubMed Central. [Link]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANTIMICROBIAL SUSCEPTIBILITY TEST OF TETRACYCLINE MICROSPHERES.
-
SciSpace. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Perfor. [Link]
- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
-
bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- WOAH - Asia. Antimicrobial susceptibility testing Agar dilution method.
-
Benchling. (2015). Tetracycline (Tet) Stock Preparation. [Link]
- ABO. Tetracycline Protocol and Selection Guide.
- GRiSP Research Solutions. Tetracycline (hydrochloride).
-
Jones, R. N., et al. (2013). Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. PubMed. [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
EUCAST. (2021). Clinical Breakpoint Tables. [Link]
-
Spizek, J., & Rezanka, T. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]
-
Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. [Link]
- World Health Organization. Quality Control of Anti Microbial Susceptibility Test.
-
Correal, V. P. D., et al. (2023). Evaluation of disk diffusion method for testing the rifampicin, erythromycin, and tetracycline susceptibility of Clostridioides (prev. Clostridium) difficile. PubMed. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
ResearchGate. Broth microdilution results for ciprofloxacin and tetracycline, with and without theobromine, for 6 E. coli isolates. [Link]
-
BSAC. BSAC Standardized Disc Susceptibility Testing Method. [Link]
- Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ResearchGate. Disk diffusion method and E test. (a) Antibiotic susceptibility testing.... [Link]
-
The CDS Antibiotic Susceptibility Test. 3. Quality Assurance. [Link]
-
ResearchGate. Contemporary tetracycline susceptibility testing: Doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens | Request PDF. [Link]
-
ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
EUCAST. Guidance Documents. [Link]
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using tetracycline hexahydrate for antibiotic selection in mammalian cells
Optimizing Tetracycline-Regulated Systems in Mammalian Cells
Executive Summary & Scientific Rationale
The use of Tetracycline (Tet) and its derivatives (e.g., Doxycycline) in mammalian cells is often misunderstood. Unlike in bacterial systems, where Tetracycline Hexahydrate acts as a selective agent to kill non-resistant organisms, in mammalian systems it functions primarily as a ligand to modulate gene expression (Tet-On/Tet-Off systems).
Crucial Distinction:
-
Antibiotic Selection: The process of killing cells that do not carry the plasmid. In mammalian Tet systems, this is achieved via co-expressed resistance markers such as Puromycin , Neomycin (G418) , or Hygromycin , not Tetracycline itself.
-
Functional Selection: The process of screening surviving clones to identify those with the highest signal-to-noise ratio (low leakiness, high induction) in response to Tetracycline.
This guide details the preparation of Tetracycline Hexahydrate, the specific utility of Doxycycline, and the "Functional Selection" workflow required to generate high-performance stable cell lines.
Mechanism of Action
To optimize selection, one must understand the binding kinetics. The system relies on the interaction between the Tet-Transactivator (tTA or rtTA) and the Tet-Response Element (TRE).
-
Tet-Off (tTA): In the absence of Tet, tTA binds DNA and activates transcription. Adding Tet prevents binding (Gene OFF).[1]
-
Tet-On (rtTA): The reverse transactivator only binds DNA in the presence of Doxycycline (Gene ON).
Expert Insight: While Tetracycline Hexahydrate is the classic ligand, Doxycycline (Dox) is preferred for Tet-On systems due to its higher affinity for the mutant rtTA and superior stability in culture media (48h vs. 24h for Tet). However, Tetracycline is often preferred for Tet-Off systems when rapid "switching" is required, as it washes out of cells faster than Doxycycline.
Figure 1: Mechanistic difference between Tet-Off and Tet-On systems. Note that Doxycycline is the obligate ligand for Tet-On due to binding affinity requirements.
Protocol: Reagent Preparation & Handling
Tetracycline Hexahydrate is unstable in aqueous solution and sensitive to light.[2] Improper handling is the #1 cause of "failed induction" in Tet-Off systems.
Reagent Specifications
-
Compound: Tetracycline Hydrochloride / Hexahydrate
-
Solubility: Water (up to 10 mg/mL) or Ethanol.[2]
-
Stability: Half-life ~24 hours in media at 37°C.
Step-by-Step Preparation
-
Weighing: Weigh Tetracycline powder in a low-light environment (amber vials recommended).
-
Solubilization: Dissolve to 1 mg/mL in 70% Ethanol (preferred for sterility) or sterile ddH₂O.
-
Note: If using water, the solution must be filter-sterilized (0.22 µm). Do NOT autoclave.
-
-
Aliquot: Dispense into light-protected tubes (wrapped in foil or amber tubes).
-
Storage: Store at -20°C . Stable for 1 month. Do not refreeze.
-
Usage: For Tet-Off repression, typical working concentration is 1–2 µg/mL .
Comparison: Tetracycline vs. Doxycycline[1][3][4][5][6]
| Feature | Tetracycline Hexahydrate | Doxycycline Hyclate |
| Primary Use | Tet-Off (Repression) | Tet-On (Induction) |
| Half-life (37°C) | ~24 Hours (Unstable) | ~48 Hours (Stable) |
| Washout Speed | Fast (Rapid gene activation) | Slow (Lingering induction) |
| Mitochondrial Toxicity | Moderate | High (at >10 µg/mL) |
| Recommended Conc. | 1 µg/mL | 10–1000 ng/mL |
Protocol: Functional Selection of Stable Clones
Since Tetracycline does not kill the cells, you must use a co-selection marker (e.g., Puromycin) to establish the line, then use Tetracycline to screen for function.
Prerequisite: Use Tet-System Approved FBS (Tet-Free). Standard serum contains traces of tetracyclines from cattle feed, which causes high background (leakiness) in Tet-On systems.
Workflow Diagram
Figure 2: Workflow for generating stable Tet-inducible cell lines. Note the split at Step 4 for functional verification.
Detailed Methodology
-
Transfection: Transfect your mammalian cells (e.g., HEK293, HeLa) with the Tet-vector containing your Gene of Interest (GOI) and a selection marker (e.g., pac gene for Puromycin resistance).
-
Kill Curve (Pre-experiment): Determine the minimum concentration of Puromycin required to kill untransfected cells (usually 1–5 µg/mL) over 3–5 days.
-
Antibiotic Selection:
-
48 hours post-transfection, add Puromycin.
-
Maintain selection for 10–14 days, refreshing media every 2–3 days.
-
Critical: Do not add Tetracycline/Doxycycline during this phase unless the protein of interest is toxic (in which case, use Tet-Off to repress it during selection).
-
-
Colony Isolation: Pick 20–30 surviving colonies and expand them into duplicate wells (24-well plates).
-
Functional Screen (The "Tet Selection"):
-
Set A (Control): Media with Tet-Free FBS (No Inducer).
-
Set B (Induced): Media + Doxycycline (1 µg/mL) or Tetracycline.
-
Incubate for 24–48 hours.
-
-
Validation: Lyse cells and analyze expression via Western Blot or RT-qPCR.
-
Selection Criteria: Choose clones with low background in Set A and high expression in Set B.
-
Troubleshooting & Expert Tips
1. "Leaky" Expression (Background in Tet-On)
-
Cause: Contaminated Serum.
-
Solution: Switch to certified Tet-Free FBS. Standard FBS can contain up to 100 ng/mL of tetracycline derivatives.
-
Cause: Integration Site.
-
Solution: The plasmid may have integrated near a strong endogenous enhancer. Screen more clones.
2. Mitochondrial Toxicity
-
Observation: Slow growth or metabolic shift (glycolysis dependence) in induced cells.
-
Mechanism: Tetracyclines inhibit mitochondrial protein translation (70S ribosome similarity).
-
Solution: Titrate Doxycycline down. Tet-On 3G systems often respond to as little as 10 ng/mL, reducing toxicity.
3. Loss of Inducibility
-
Observation: Clones stop responding after 10+ passages.
-
Cause: Epigenetic silencing (methylation) of the CMV promoter driving the transactivator.
-
Solution: Maintain cells under antibiotic selection (Puro/G418) to ensure the transactivator plasmid is retained.
References
-
Gossen, M. & Bujard, H. (1992). Tight control of gene expression in mammalian cells by tetracycline-responsive promoters.[7][8][9] Proceedings of the National Academy of Sciences, 89(12), 5547–5551.[8][9] Link
-
Gossen, M., et al. (1995). Transcriptional activation by tetracyclines in mammalian cells.[3] Science, 268(5218), 1766–1769.[3] Link
-
Moullan, N., et al. (2015). Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research. Cell Reports, 10(10), 1681–1691. Link
- Backman, K., et al. (1976). Maximizing gene expression on a plasmid using recombination in vitro. Cell, 13(1), 65-71. (Foundational work on Tet resistance mechanisms).
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- 4. Doxycycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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Application Note: High-Precision Preparation of Tetracycline Hexahydrate Agar Plates
Abstract & Introduction
Tetracycline is a broad-spectrum polyketide antibiotic that inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, blocking the access of aminoacyl-tRNA to the acceptor (A) site.[1][2] It is a critical selection agent in molecular cloning and tetracycline-controlled gene expression systems.[2]
The Hexahydrate Distinction: While many protocols generically list "Tetracycline," researchers often encounter two distinct forms: Tetracycline Hydrochloride (HCl) and Tetracycline Hexahydrate .[2] This guide specifically addresses the Hexahydrate form (CAS 60644-93-1), which differs significantly in solubility from the HCl salt.[1][2] Failure to account for these physicochemical properties often leads to precipitation, inconsistent selection pressure, and experimental failure.[1][2]
Critical Material Properties (The "Why")
To ensure experimental success, one must understand the three primary instability factors of Tetracycline Hexahydrate.
A. Solubility & Solvent Choice[2][3][4]
-
Tetracycline Hexahydrate is sparingly soluble in water (~0.23 mg/mL).[2]
-
Directive: You must use Ethanol (70% or 95%) or dilute acid to prepare the stock solution for the hexahydrate form.[2] Attempting to dissolve it in water will result in a suspension that cannot be filter-sterilized effectively, leading to inaccurate dosing.[1][2]
B. Thermal Instability (Epimerization)
Tetracycline is heat-labile.[2] Exposure to autoclave temperatures (121°C) destroys the antibiotic.[2] Furthermore, prolonged exposure to media at >55°C causes degradation into 4-epi-tetracycline , a toxic by-product that is ineffective as an antibiotic but can inhibit cell growth via non-specific toxicity.[1][2]
C. Photosensitivity
The conjugated double-bond system of tetracycline makes it highly sensitive to UV and visible light.[2] Photo-oxidation results in a dark brown color change and loss of potency.[2]
Reagent Preparation
Stoichiometry & Stock Calculation
The molecular weight difference between the HCl salt and Hexahydrate form requires mass adjustment to achieve equivalent molarity, though in practice, mass/volume concentrations are standard.[1][2]
| Property | Tetracycline HCl | Tetracycline Hexahydrate |
| CAS Number | 64-75-5 | 60644-93-1 |
| Molecular Weight | ~480.9 g/mol | ~552.53 g/mol |
| Solubility (Water) | High (50 mg/mL) | Very Low (<0.3 mg/mL) |
| Primary Solvent | Water | Ethanol (70% or 100%) |
| Stock Conc. | 10–50 mg/mL | 5–12.5 mg/mL |
Protocol: 12.5 mg/mL Stock Solution (Ethanol Based)
This concentration allows for a simple 1:1000 dilution to achieve a working concentration of 12.5 µg/mL.[2]
-
Weighing: Weigh 125 mg of Tetracycline Hexahydrate powder.
-
Dissolution: Transfer to a light-tight (amber) tube. Add 10 mL of 70% Ethanol .
-
Note: 70% Ethanol is preferred over 100% because it aids in solubilizing the hydrate form while remaining self-sterilizing.[2]
-
-
Mixing: Vortex vigorously until fully dissolved. The solution should be yellow.[2]
-
Sterilization: While ethanol is bacteriostatic, it is Best Practice to pass the solution through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter to remove any particulate matter or resistant spores.[2]
-
Caution: Do not use Cellulose Acetate filters as ethanol may degrade them.[2]
-
-
Storage: Aliquot into light-tight tubes (wrapped in foil). Store at -20°C . Stable for 3-6 months.
Agar Plate Preparation Protocol
Target Working Concentration: 12.5 µg/mL (Standard) to 50 µg/mL (High Copy Plasmids).[2] Batch Size: 500 mL (approx. 20-25 plates).
Step-by-Step Workflow
-
Prepare Agar Base:
-
Mix 500 mL of LB Agar (Miller or Lennox) in a 1 L flask.
-
Autoclave at 121°C, 15 psi for 20 minutes.
-
-
Cooling (Tempering):
-
Transfer flask to a 55°C water bath.
-
Critical: Allow the agar to cool until the flask can be held comfortably by hand (approx. 50-55°C). Adding Tetracycline above 60°C causes rapid degradation.[2]
-
-
Antibiotic Addition:
-
Homogenization:
-
Swirl the flask gently to mix. Do not introduce bubbles.
-
-
Pouring:
-
Solidification & Storage:
-
Allow to set at room temperature in the dark.[2]
-
Store plates inverted at 4°C, wrapped in foil or an opaque bag.
-
Shelf Life: 4 weeks maximum.
-
Visual Workflow (Graphviz)[1][2]
Caption: Workflow for the preparation of Tetracycline Hexahydrate agar plates, emphasizing the critical temperature control point.
Quality Control & Validation
To validate the efficacy of the plates, perform a "Spot Test" before using the batch for critical experiments.[2]
-
Positive Control: Streak a known Tet-resistant strain (e.g., E. coli XL1-Blue containing pBR322).[1][2]
-
Negative Control: Streak a naïve E. coli strain (e.g., DH5α without plasmid).[2]
-
Incubation: 37°C overnight.
-
Result:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate in Stock | Used water instead of Ethanol. | Re-make stock using 70% Ethanol. |
| No Growth (Pos.[2] Control) | Antibiotic added to agar when too hot (>60°C).[2] | Cool agar to 50-55°C before adding stock. |
| Satellite Colonies | Plates are old or were stored in light.[2] | Use plates within 4 weeks; wrap in foil. |
| Inconsistent Selection | Stock solution not mixed; uneven pouring. | Vortex stock vigorously; swirl agar gently but thoroughly. |
| Media turns dark brown | Photo-oxidation.[2] | Discard media. Protect from light at all stages.[2] |
References
-
National Center for Biotechnology Information (PubChem). (2023).[2] Tetracycline Hexahydrate (Compound CID 71587208).[2] Retrieved from [Link][1][2]
-
Sambrook, J., & Russell, D. W. (2001).[1][2] Molecular Cloning: A Laboratory Manual (3rd ed.).[2] Cold Spring Harbor Laboratory Press.[2] (Standard reference for LB composition and antibiotic concentrations).
-
Addgene. (2023).[2] Pouring LB Agar Plates - Antibiotic Concentrations. Retrieved from [Link]
Sources
- 1. Tetracycline hydrate 99 | C22H26N2O9 | CID 66809668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline hexahydrate | C22H36N2O14 | CID 71587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. 60-54-8 CAS MSDS (Tetracycline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. static.igem.org [static.igem.org]
Application Note: Synthesis of Tetracycline Hexahydrate Derivatives for Structure-Activity Studies
Abstract
This guide details the synthetic modification of Tetracycline Hexahydrate (TC-Hex) to generate libraries for Structure-Activity Relationship (SAR) studies. Unlike the hydrochloride salt, the hexahydrate form requires specific pre-synthetic conditioning to ensure reactivity in organic media. This document focuses on two high-value synthetic pathways: C2-carboxamide derivatization (Mannich base synthesis) for solubility profiling, and C9-ring functionalization (via electrophilic halogenation) for overcoming bacterial resistance mechanisms. Critical attention is paid to preventing C4-epimerization and C6-hydroxyl dehydration, the two most common failure modes in tetracycline chemistry.
Strategic Analysis: The Tetracycline Scaffold
The tetracycline core is a linearly fused DCBA naphthacene ring system.[1][2] For SAR purposes, the molecule is divided into two distinct zones with opposing reactivities and biological functions.
| Zone | Positions | Characteristics | Synthetic Strategy |
| Lower Peripheral | C10, C11, C12, C1 | Hydrophilic, Metal Chelation ( | DO NOT MODIFY. Alteration destroys biological activity.[4] |
| Upper Peripheral | C7, C8, C9 | Hydrophobic. Modulates interaction with Tet(M) ribosomal protection proteins.[4] | Primary Target for SAR. Modifications here (e.g., Tigecycline) overcome resistance.[3] |
| C2-Amide | C2 | Solvent exposed.[4] | Solubility Handle. Mannich bases (prodrugs) improve bioavailability.[4] |
| Lability Zone | C4, C6 | C4: Chiral center prone to epimerization (pH > 7). C6: Tertiary alcohol prone to acid-catalyzed dehydration.[4] | Risk Management. Protocols must avoid basic pH equilibrium and strong acids at high temps.[4] |
Pre-Synthetic Protocol: Conditioning Tetracycline Hexahydrate
Context: Tetracycline Hexahydrate (
Protocol A: Azeotropic Drying (For Anhydrous Reactions)
Use this protocol before attempting acid-catalyzed functionalization (Protocol C).
-
Suspension: Suspend 5.0 g (10 mmol) of Tetracycline Hexahydrate in 150 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux: Heat to reflux (
) under an argon atmosphere.[4] -
Monitoring: Monitor water collection in the trap. Continue until the theoretical volume (~1.08 mL) is collected and the solvent remains clear.
-
Isolation: Cool to room temperature. The tetracycline free base will precipitate or remain as a gum.
-
Solvent Swap: Decant toluene and immediately redissolve the residue in the reaction solvent (e.g., THF or DMF) to prevent re-hydration.
Synthetic Protocols
Protocol B: C2-Mannich Base Synthesis (Solubility Modulation)
Target: Rolitetracycline-like analogs. Mechanism:[4] The amide nitrogen at C2 is sufficiently nucleophilic to react with formaldehyde and a secondary amine, forming a soluble prodrug.
Reagents:
-
Tetracycline Hexahydrate (1 eq)
-
Formaldehyde (37% aq.[4] solution, 1.5 eq)
-
Secondary Amine (e.g., Pyrrolidine, Morpholine, Piperidine) (1.1 eq)
-
Solvent: tert-Butanol (t-BuOH)[4]
Step-by-Step:
-
Dissolution: Dissolve Tetracycline Hexahydrate (498 mg, 1 mmol) in 15 mL of tert-butanol. Slight warming (
) may be required.[4] -
Addition: Add secondary amine (1.1 mmol) followed immediately by formaldehyde solution (1.5 mmol).
-
Reaction: Stir at 35°C for 2-4 hours .
-
Note: Do not exceed 40°C. Higher temperatures promote C4-epimerization to the inactive 4-epi-tetracycline.
-
-
Precipitation: The product often precipitates directly from t-BuOH upon cooling to room temperature. If not, add cold diethyl ether until turbidity appears.
-
Filtration: Filter the solid and wash with cold ether.
-
Drying: Vacuum dry at room temperature.
Validation:
-
Mass Spec: Look for
. -
Reversibility Check: Mannich bases hydrolyze in aqueous media.[4] Confirm stability in PBS buffer (pH 7.4) via HPLC over 24 hours.[4]
Protocol C: C9-Iodination (Access to Upper Peripheral SAR)
Target: Precursors for Sonogashira/Suzuki couplings (Tigecycline pathway). Risk: Strong acids can dehydrate the C6-OH to form Anhydrotetracycline (toxic). This protocol uses controlled conditions to minimize this side reaction.
Reagents:
-
Dried Tetracycline Free Base (from Protocol A) (1 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) / Methanesulfonic acid (MSA)
Step-by-Step:
-
Cryogenic Setup: Cool 10 mL of TFA to
in an ice/salt bath. -
Dissolution: Add dried Tetracycline (444 mg, 1 mmol) slowly. Ensure the internal temperature does not rise above
. -
Iodination: Add NIS (248 mg, 1.1 mmol) in one portion.
-
Time Course: Stir at
for exactly 1 hour .-
Critical: Extended reaction times favor the thermodynamic anhydro-product.
-
-
Quench: Pour the mixture rapidly into 100 mL of cold diethyl ether to precipitate the salt.
-
Neutralization: Filter the solid and redissolve in methanol. Carefully adjust pH to 4.5 using saturated sodium acetate to liberate the free base.
-
Purification: Immediate purification via Preparative HPLC (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).
Quality Control & Troubleshooting
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for synthesis and the critical stability checkpoints.
Caption: Workflow for converting Tetracycline Hexahydrate into C2 and C9 derivatives, highlighting the divergence based on water tolerance and critical QC checkpoints.
QC Checkpoints
-
C4-Epimerization:
-
Anhydrotetracycline Formation:
Structure-Activity Relationship (SAR) Summary
The following table summarizes the biological impact of modifications at key positions, derived from historical data (Nelson & Levy) and modern synthetic campaigns (Myers).
| Position | Modification | Effect on Activity | Mechanism |
| C2 (Amide) | Mannich Base (Bulky amines) | Maintained / Prodrug | Hydrolyzes in vivo to active Tet.[4] Increases solubility.[4] |
| C4 (Dimethylamine) | Epimerization ( | Loss of Activity | Steric clash with 16S rRNA binding pocket. |
| C6 (Hydroxyl) | Removal (Sancycline) | Maintained | Increases stability (acid resistance). Slight loss in potency vs. some strains.[4] |
| C7 (Ring D) | Halogenation / Arylation | Enhanced | Improves binding affinity; overcomes Tet(M) ribosomal protection. |
| C9 (Ring D) | Glycyl-amido (Tigecycline) | Significantly Enhanced | Steric bulk at C9 bypasses efflux pumps and Tet(M). |
SAR Logic Diagram
Caption: Structural dependencies for biological activity. Red paths indicate failure modes (epimerization), green paths indicate optimization opportunities (C9).
References
-
Nelson, M. L., & Levy, S. B. (2011). The history of the tetracyclines. Annals of the New York Academy of Sciences, 1241(1), 17-32. Link
- Chomiczewski, K., et al. (1966). Aminomethylation of Tetracyclines (Mannich Reaction). Chemical and Pharmaceutical Bulletin.
-
Charest, M. G., Lerner, C. D., Brubaker, J. D., Siegel, D. R., & Myers, A. G. (2005). A convergent enantioselective route to structurally diverse 6-deoxytetracycline antibiotics.[4] Science, 308(5720), 395-398. Link
-
Bradford, P. A., et al. (2005). Tigecycline: A first in class glycylcycline.[4] Clinical Microbiology and Infectious Diseases. (Reference for C9-SAR).
-
Griffin, M. O., et al. (2010). Tetracyclines: Non-antibiotic properties and their potential for cardiovascular protection.[4] Pharmacological Research. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Tetracycline Hexahydrate in Liquid Culture Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to address the inherent instability of tetracycline hexahydrate in liquid culture media. Our goal is to empower you with the knowledge to ensure the potency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common queries regarding the use of tetracycline in liquid culture.
Q1: Why does my tetracycline-containing medium turn yellow or brown?
This color change is a common indicator of tetracycline degradation. Tetracycline is susceptible to degradation under various conditions, including exposure to light, non-optimal pH, and elevated temperatures. The resulting degradation products often impart a yellow or brown hue to the culture medium.
Q2: What are the primary factors that affect tetracycline stability in my liquid culture?
The stability of tetracycline in your liquid culture is primarily influenced by three factors:
-
pH: Tetracycline is most stable in weakly acidic conditions. Its potency is significantly reduced in solutions with a pH below 2 and it is rapidly destroyed in alkaline hydroxide solutions. Epimerization, a reversible process that reduces biological activity, occurs most rapidly between pH 3 and 5.
-
Light: Exposure to light, particularly strong sunlight or UV radiation, is a well-known factor that accelerates the degradation of tetracycline, leading to discoloration and loss of potency.
-
Temperature: Elevated temperatures will increase the rate of tetracycline degradation. While some degradation occurs even at refrigerated temperatures, it is significantly accelerated at room temperature and at typical incubation temperatures (e.g., 37°C).
Q3: Can I autoclave my media with tetracycline already added?
No, you should never autoclave media containing tetracycline. The high temperatures of autoclaving will rapidly degrade the antibiotic, rendering it ineffective. Tetracycline should be filter-sterilized and added to the autoclaved and cooled medium.
Q4: What is the recommended solvent for preparing a tetracycline stock solution?
For most biological applications, a stock solution of tetracycline is prepared in 70% ethanol. Tetracycline hydrochloride is also soluble in water and methanol. However, using 70% ethanol for the stock solution allows for storage at -20°C without freezing, which can help preserve its stability through multiple freeze-thaw cycles.
Q5: How should I store my tetracycline stock solution and for how long is it stable?
Tetracycline stock solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. It is crucial to protect the solution from light by using amber tubes or wrapping the tubes in aluminum foil. When stored properly, a stock solution can be stable for up to a year. However, some studies have shown a 25% loss of potency for tetracycline after 6 months of storage at -20°C.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of selective pressure (growth of non-resistant cells) | 1. Degradation of tetracycline in the stock solution or culture medium. 2. Incorrect final concentration of tetracycline. 3. Presence of antagonistic ions in the medium. | 1. Prepare a fresh stock solution of tetracycline and/or fresh medium. Ensure proper storage of the stock solution (see FAQs). 2. Verify the calculations for the final concentration. A typical working concentration is 10-12 µg/ml. 3. Avoid using magnesium salts in the culture medium, as magnesium ions are antagonistic to tetracycline activity. |
| Color change of the medium to yellow or brown | 1. Degradation of tetracycline due to light exposure, improper pH, or high temperature. | 1. Protect the medium from light at all times. Prepare fresh medium and ensure the pH is within the optimal range for tetracycline stability. Add tetracycline to the medium just before use. |
| Precipitation in the tetracycline stock solution or medium | 1. Hydrolysis of tetracycline in aqueous solutions, leading to precipitation. 2. Exceeding the solubility limit of tetracycline. | 1. Prepare stock solutions in 70% ethanol to improve stability. If using water, prepare fresh solutions before each experiment. 2. Ensure the concentration of the stock solution is within the solubility limits (e.g., 5-12 mg/ml in 70% ethanol). |
Experimental Protocols
Protocol 1: Preparation of a Stable Tetracycline Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of tetracycline hydrochloride in 70% ethanol.
Materials:
-
Tetracycline hydrochloride powder
-
70% ethanol (prepared with sterile, deionized water)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile syringe and 0.22 µm syringe filter
Procedure:
-
Weigh out 100 mg of tetracycline hydrochloride powder.
-
In a sterile, conical tube, add the tetracycline powder to 9 mL of 70% ethanol.
-
Vortex or mix thoroughly until the tetracycline is completely dissolved.
-
Adjust the final volume to 10 mL with 70% ethanol.
-
Pre-wet a 0.22 µm syringe filter by drawing 5-10 mL of sterile water through it and discarding the water.
-
Sterilize the tetracycline stock solution by passing it through the pre-wetted 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into small, single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.
Understanding Tetracycline Degradation
Tetracycline can undergo several degradation pathways, primarily epimerization and dehydration, which lead to a loss of biological activity.
Caption: Major degradation pathways of tetracycline.
Experimental Workflow for Using Tetracycline in Liquid Culture
The following diagram illustrates the recommended workflow for preparing and using tetracycline in liquid culture to maximize its stability and efficacy.
preventing light-induced degradation of tetracycline hexahydrate solutions
Topic: Preventing Light-Induced Degradation of Tetracycline Hexahydrate Solutions
Current Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Stability Paradox
Welcome to the Stability Assurance Center. You are likely here because your tetracycline solution has changed color, precipitated, or failed to select for resistance in your culture.
Tetracycline (TC) is notoriously labile. While light is the primary antagonist, it works in concert with pH, temperature, and hydration state. The degradation of Tetracycline Hexahydrate is not just a loss of potency; it is the generation of toxic byproducts (specifically anhydrotetracycline) that can confound your experimental data by inducing cell death independent of the antibiotic mechanism.
This guide treats your solution preparation as a controlled chemical synthesis, ensuring the integrity of your biological data.
Module 1: The Degradation Mechanism (The "Why")
Q: Why did my clear yellow solution turn brown/black? A: You are witnessing a photo-oxidation cascade. Tetracycline contains a tricarbonylmethane system that is highly susceptible to excitation by visible light (specifically violet/blue, ~400nm) and UV light.
When exposed to light, Tetracycline undergoes two primary degradation pathways depending on the pH:
-
Epimerization (Reversible): At acidic pH (2–6), TC converts to 4-epitetracycline . This isomer is much less active but generally not toxic.
-
Dehydration & Oxidation (Irreversible): In the presence of strong acids or high heat, TC dehydrates to anhydrotetracycline (ATC) . ATC is toxic to eukaryotic cells. Light accelerates the oxidation of these products into dark-colored quinone-like compounds (lumichrome derivatives), causing the "browning" effect.
Q: Is the degradation product toxic? A: Yes. Unlike penicillin, which simply becomes inactive, degraded tetracycline (specifically anhydrotetracycline) exhibits high cytotoxicity in mammalian cell culture, potentially triggering mitochondrial stress and apoptosis [1].
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of Tetracycline under stress.
Figure 1: The dual-pathway degradation of Tetracycline. Note that Anhydrotetracycline formation is the critical toxicity risk.
Module 2: Preparation & Handling Protocols
Q: I have Tetracycline Hexahydrate, not the Hydrochloride (HCl) salt. Can I dissolve it in water? A: No. This is the most common user error.
-
Tetracycline Hexahydrate: Sparingly soluble in water (~0.23 mg/mL). It requires ethanol or mild acid to dissolve effectively [2].
Q: What is the "Gold Standard" preparation protocol to prevent light damage? A: Follow this strict "Dark Workflow."
Protocol: Light-Safe Stock Solution (10 mg/mL)
Target Concentration: 10 mg/mL (Standard 1000x stock) Solvent: 70% Ethanol (Preferred for Hexahydrate stability and sterility)
-
Environment Prep: Dim the hood lights or use a red-light filter if available. Have amber microcentrifuge tubes or aluminum foil ready.
-
Weighing: Weigh 100 mg of Tetracycline Hexahydrate. Do not leave the powder exposed on the balance; weigh quickly.
-
Dissolution (The Ethanol Method):
-
Add 10 mL of 70% Ethanol to the powder.
-
Vortex vigorously.[3] The hexahydrate form dissolves well in ethanol.
-
Note: If you must use water (e.g., ethanol-sensitive cells), dissolve in a small volume of 100% ethanol first, then dilute with water, but ensure the final pH does not drift above 7.0 or precipitate will form.
-
-
Filtration:
-
Use a 0.22 µm PVDF or PES syringe filter .
-
Critical: Do not autoclave tetracycline.[4] Heat destroys it immediately.
-
-
Aliquot & Shield:
-
Immediately dispense into light-blocking amber tubes.
-
If amber tubes are unavailable, wrap standard tubes in foil before filling.
-
Visualizing the "Dark Workflow"
Figure 2: Step-by-step preparation workflow emphasizing light protection and cold storage.
Module 3: Storage & Stability Data
Q: How long can I keep the stock solution? A: Tetracycline half-life is heavily dependent on temperature. In liquid form, it degrades significantly faster than in frozen form.
Q: -20°C or -80°C? A: -20°C is sufficient for standard use (up to 1 year). -80°C provides marginal benefit for tetracycline but is acceptable. Avoid freeze-thaw cycles , which induce local pH changes and precipitation.
Stability Reference Table
| Condition | Form | Estimated Stability (t90%) | Notes |
| -20°C (Dark) | 70% EtOH Soln | > 1 Year | Recommended storage condition [3]. |
| 4°C (Dark) | Aqueous/Media | 3–4 Days | Do not store working plates >1 week. |
| 37°C (Incubator) | Culture Media | 24–48 Hours | Half-life is ~330h in pure water, but significantly shorter in media due to pH/light [4]. |
| Room Temp (Light) | Aqueous Soln | < 24 Hours | Rapid browning; toxic byproducts accumulate. |
| pH > 8.0 | Aqueous Soln | Minutes/Hours | Rapid hydrolysis and destruction. |
Module 4: Troubleshooting (FAQs)
Q: My tetracycline precipitated in the cell culture media. Why?
A: This is likely a Calcium/Magnesium Chelation issue. Tetracyclines are strong chelators of divalent cations (
-
Mechanism:[5] If you add a high-concentration stock (dissolved in water/ethanol) directly to a media rich in Calcium/Magnesium, insoluble metal-tetracycline complexes can form.
-
Solution: Add the antibiotic slowly to the media while swirling. Ensure your stock concentration isn't so high that it locally saturates the media upon droplet entry.
Q: I wrapped my tubes in foil, but the solution still degraded. What happened? A: Check your pH .
-
If the solution was prepared in unbuffered water, the pH might have drifted. Tetracycline is most stable at pH 2–6.
-
If the pH rises above 7 (basic), degradation occurs regardless of light protection.
-
Tip: Use 70% Ethanol for stock solutions; it avoids the pH instability of unbuffered water.
Q: Can I use "yellowed" tetracycline? A: Absolutely not.
-
Risk:[1] The yellow-to-brown shift indicates the presence of oxidation products. Even if some antibiotic activity remains, the presence of toxic anhydrotetracycline introduces a confounding variable. You will not know if your cells died from the antibiotic selection or from chemical toxicity. Discard it immediately.
References
-
Gossen, M., & Bujard, H. (1993).[6] Anhydrotetracycline, a novel effector for tetracycline controlled gene expression systems in eukaryotic cells.[6] Nucleic Acids Research, 21(18), 4411–4412.[6][7] Link
-
Sigma-Aldrich. (n.d.). Tetracycline Hydrochloride Product Information. Merck / Sigma-Aldrich Technical Documents. Link
-
Laboratory Notes. (2020). Preparation of Stock Solution of Tetracycline. Laboratory Notes Protocols. Link
-
Sah, H. (2006). Degradation Patterns of Tetracycline Antibiotics in Reverse Micelles and Water. Biomedical Chromatography, 20(10), 1075-1081. Link
Sources
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abo.com.pl [abo.com.pl]
- 4. khimexpert.com [khimexpert.com]
- 5. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
optimizing storage conditions for tetracycline hexahydrate powder and aliquots
Technical Support Center: Tetracycline Hexahydrate Optimization Guide
Role: Senior Application Scientist Subject: Storage, Solubilization, and Stability of Tetracycline Hexahydrate Ticket ID: TET-HEX-OPT-001[1]
Executive Summary: Know Your Molecule
Before proceeding, verify your vial. A common failure point in experimental reproducibility is confusing Tetracycline Hydrochloride (HCl) with Tetracycline Hexahydrate .[1][2]
-
Tetracycline HCl: Water-soluble (~50 mg/mL).[1][2][3] Standard for most rapid lab applications.[2]
-
Tetracycline Hexahydrate: Poorly water-soluble (<0.5 mg/mL).[1][2] Requires specific solvent strategies (Ethanol or dilute acid).[1][2]
Crucial Warning: If you attempt to dissolve Tetracycline Hexahydrate directly in neutral water or PBS, it will form a cloudy suspension and precipitate, leading to inaccurate dosing and experimental failure.
Core Protocol: The "Golden Path" for Preparation
This protocol is designed to maximize stability and minimize the formation of toxic degradation products (4-epi-tetracycline and anhydrotetracycline).[2]
Step 1: Solubilization (The Ethanol Route)
Why: Tetracycline Hexahydrate is lipophilic compared to its salt form.[2] Ethanol is the preferred solvent because it avoids the hydrolytic degradation that occurs rapidly in aqueous acid/base solutions.[2]
-
Weighing: Weigh the powder in a low-humidity environment.
-
Solvent: Use 100% Ethanol (Anhydrous) .
-
Concentration: Prepare a high-concentration stock (e.g., 5–10 mg/mL).
-
Note: Do not exceed 20 mg/mL to prevent precipitation upon cooling.[2]
-
-
Dissolution: Vortex gently. The solution should be clear and yellow.[2][3]
Step 2: Aliquoting Strategy
Why: Tetracycline is sensitive to freeze-thaw cycles.[1][2] Repeated thawing causes condensation, which introduces moisture and accelerates hydrolysis.[1][2]
-
Volume: Aliquot into single-use volumes (e.g., 50 µL or 100 µL) based on your daily experimental needs.
-
Vessel: Use amber microcentrifuge tubes or wrap clear tubes in aluminum foil.
Step 3: Storage Conditions
-
Temperature: -20°C is mandatory; -80°C is optimal for storage >3 months.
-
Duration:
Technical Data & Stability Metrics
Table 1: Solubility & Stability Comparison
| Parameter | Tetracycline Hexahydrate | Tetracycline HCl | Critical Note |
| Water Solubility | Low (<0.23 mg/mL) | High (~50 mg/mL) | Hexahydrate requires Ethanol.[1][2] |
| Ethanol Solubility | High (>20 mg/mL) | Moderate | Ethanol is the stabilizer of choice for Hexahydrate.[2] |
| pH Stability | Unstable in Alkali (pH > 7.[1][2]5) | Unstable in Alkali | Degrades to Isotetracycline in high pH.[2] |
| Half-life (37°C Media) | ~24 Hours | ~24 Hours | Must replenish daily in culture. |
| Toxic Byproducts | Anhydrotetracycline | Anhydrotetracycline | Formed at acidic pH or old stocks.[1][2] |
Troubleshooting & FAQs
Q1: My stock solution turned brown. Is it safe to use? A: No. Discard immediately.
-
The Science: A color shift from yellow to brown/black indicates oxidation and the formation of quinone-like degradation products.
-
The Risk: These products are often cytotoxic and will confound your cell viability data, leading to false negatives (toxicity assumed to be the drug effect rather than the contaminant).
Q2: I dissolved the Hexahydrate in water, and it's cloudy. Can I filter sterilize it? A: No.
-
The Science: The cloudiness is undissolved drug.[2] Filtering it will remove the majority of the antibiotic, leaving you with a solution of unknown (and likely near-zero) concentration.
-
The Fix: Redissolve in Ethanol. If you must use water, acidify slightly with HCl until clear, then dilute immediately into media, but this is less stable.[1][2]
Q3: How do I handle the "Ethanol Shock" in my cell culture? A: When using an ethanol stock:
-
Ensure your stock concentration is high (e.g., 10 mg/mL).[1][2]
-
Dilute at least 1:1000 into the media (e.g., 1 µL stock into 1 mL media).
-
This results in a final ethanol concentration of 0.1%, which is generally non-toxic to most mammalian cell lines.[2]
Q4: My bacteria grew back after 48 hours. Did the drug fail? A: The drug didn't fail; the protocol did.
-
The Science: The half-life of Tetracycline at 37°C in neutral pH media is approximately 24 hours.[2] By 48 hours, the effective concentration is negligible.[2]
-
The Fix: For long-term experiments, replenish the media with fresh antibiotic every 24 hours.
Visualizing the Science
Diagram 1: The Degradation Logic
This diagram illustrates why storage conditions (Dark, Cold, Neutral pH) are critical to prevent toxicity.[1]
Caption: Degradation pathways of Tetracycline. Note that Anhydrotetracycline (Red) is a distinct toxic entity formed under acidic stress or aging.[1]
Diagram 2: Optimized Workflow
A self-validating workflow for preparing aliquots.
Caption: Decision matrix for Tetracycline Hexahydrate preparation. The Water path leads to failure; the Ethanol path ensures stability.
References
-
Sigma-Aldrich. Tetracycline Hydrochloride vs. Base Product Information.[2] Retrieved from .[1][2]
-
Cayman Chemical. Tetracycline (hydrochloride) Solubility and Stability Data.[1][2][5] Retrieved from .[1][2]
-
ResearchGate (Waitz et al.). Stability of Tetracycline in Aqueous Solution and Culture Media.[2] Retrieved from .[1][2][6]
-
World Health Organization. International Pharmacopoeia: Tetracycline Hydrochloride Monograph.[2] Retrieved from .[1][2]
-
BenchChem. Tetracycline Degradation Products and Toxicity. Retrieved from .[1][2]
Sources
minimizing epimerization of tetracycline hexahydrate during extraction
The following guide serves as a specialized Technical Support Center resource for researchers working with Tetracycline Hexahydrate. It is designed to troubleshoot and prevent the reversible C-4 epimerization that compromises analytical integrity.
Topic: Minimizing C-4 Epimerization During Extraction and Handling Ticket ID: TC-HEX-STAB-001 Status: Resolved / Guide Available
Executive Summary: The Mechanism of Failure
Tetracycline (TC) instability is not random; it is a predictable outcome of specific chemical environments. The primary mode of failure during extraction is C-4 Epimerization .
-
The Reaction: A reversible, first-order reaction where the dimethylamino group at carbon-4 inverts its configuration, forming 4-Epitetracycline (ETC) .[1]
-
The Driver: This reaction is catalyzed by protons and specific anions. In aqueous solution, an equilibrium is established between TC and ETC.
-
The Consequence: ETC is pharmacologically inactive and toxic. Its presence invalidates potency assays and pharmacokinetic studies.
Critical Control Points (CCPs)
To minimize epimerization, you must control three variables. Failure to control any single variable will result in significant ETC formation.
CCP 1: The pH Danger Zone
Contrary to common intuition, "mildly acidic" conditions are the most dangerous for epimerization.
-
Danger Zone (pH 2.0 – 6.0): Epimerization kinetics are fastest here. At pH 4.0, the reaction rate is maximal.
-
Dehydration Zone (pH < 2.0): While epimerization slows, acid-catalyzed dehydration takes over, forming Anhydrotetracycline (ATC) , which is highly toxic.
-
Oxidation Zone (pH > 7.0): Alkaline degradation leads to ring opening and oxidation (Isotetracycline).
Operational Rule: Maintain extraction pH strictly between 2.5 and 3.0 only if working rapidly and at cold temperatures. Alternatively, use organic precipitation methods that minimize aqueous residence time.
CCP 2: The Buffer Trap (Catalytic Anions)
Crucial Insight: Not all acids are equal. Citrate and Phosphate ions act as general acid-base catalysts for the epimerization reaction.
-
Avoid: Citrate buffers, Phosphate buffers.
-
Use: Hydrochloric acid (dilute), Trichloroacetic acid (TCA), or Formic acid.
CCP 3: Thermal Acceleration
The activation energy for epimerization is approximately 20 kcal/mol.[2]
-
Impact: Every 10°C increase roughly triples the epimerization rate.
-
Operational Rule: All solvents, rotors, and samples must be kept at 4°C . Never use rotary evaporation above 30°C.
Troubleshooting & FAQs
Direct answers to common user tickets.
Q1: "I am detecting high levels (15-20%) of 4-Epitetracycline in my final extract. My pH was 4.0. What went wrong?"
Diagnosis: You processed the sample in the "Epimerization Maximum" window (pH 3–5). Fix:
-
Shift pH: Adjust your extraction solvent to be slightly more acidic (target pH 2.5) or switch to an organic precipitation method.
-
Check Buffer: Did you use phosphate or citrate? If so, switch to 0.1% Formic Acid or dilute HCl.
-
Speed: The reaction is time-dependent. Reduce the time the sample spends in the aqueous phase.
Q2: "I switched to strong acid (0.1 M HCl) to stop epimerization, but now I see a new impurity peak eluting later."
Diagnosis: You triggered acid-catalyzed dehydration. The new peak is likely Anhydrotetracycline (ATC) . Fix: You over-acidified. The pH dropped below 2.[1][3]0. Use a weaker acid concentration (e.g., 0.01 M HCl) or use Trichloroacetic Acid (TCA), which has been shown to stabilize tetracyclines better than mineral acids during protein precipitation.
Q3: "Tetracycline Hexahydrate is not dissolving well in my neutral solvent. Should I heat it?"
Diagnosis: NEVER heat tetracycline. The hexahydrate is lipophilic and poorly soluble in water. Fix: Dissolve the hexahydrate in a small volume of Methanol or Ethanol first. These organic solvents suppress the ionization required for epimerization. Once dissolved, dilute into your aqueous working buffer (cold).
Q4: "Can I use EDTA in my extraction?"
Diagnosis: Yes, and you should. Reasoning: Tetracyclines chelate divalent cations (Mg²⁺, Ca²⁺).[4] These chelates can precipitate or catalyze degradation. EDTA scavenges these metals, improving recovery and stability.
Optimized Extraction Protocol (The "Cold-Stabilized" Method)
Designed for biological matrices (serum/tissue) or formulation analysis.
Materials
-
Solvent A: 5% Trichloroacetic Acid (TCA) in water (w/v), containing 0.1% Na₂EDTA. (Keep at 4°C)
-
Solvent B: Methanol (HPLC Grade). (Keep at -20°C)
-
Stock Standard: Tetracycline Hexahydrate dissolved in Methanol (1 mg/mL).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh sample (tissue/powder) into a light-protected (amber) centrifuge tube.
-
Keep on ice throughout the entire process.
-
-
Primary Extraction (Protein Precipitation/Dissolution):
-
Add 3 volumes of cold Solvent A (TCA/EDTA) to the sample.
-
Why TCA? It precipitates proteins and maintains a pH ~2.5-3.0, stabilizing the molecule better than mineral acids.
-
Vortex immediately for 30 seconds.
-
-
Organic Phase Addition (Optional for high-fat matrices):
-
Add 1 volume of cold Solvent B (Methanol) .
-
Vortex for 1 minute.
-
Why Methanol? Improves solubility of the hexahydrate form and further denatures enzymes.
-
-
Separation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C .
-
Critical: Do not let the centrifuge heat up.
-
-
Supernatant Collection:
-
Collect supernatant immediately.
-
Filtration: Use a 0.22 µm PTFE filter (hydrophilic). Avoid nylon filters as TCs can bind to them.
-
-
Analysis:
-
Inject into HPLC/LC-MS immediately.
-
Storage: If immediate analysis is impossible, store at -80°C . At -20°C, slow epimerization can still occur over weeks.
-
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of Tetracycline based on pH conditions.
Caption: Figure 1. Chemical stability profile of Tetracycline. The yellow bidirectional arrow represents the critical epimerization pathway managed by this guide.
Stability Data Summary
| Parameter | Condition | Resulting Stability Impact |
| pH | < 2.0 | High Risk: Formation of Anhydrotetracycline. |
| pH | 2.0 – 6.0 | High Risk: Rapid Epimerization to 4-Epitetracycline. |
| pH | > 7.0 | High Risk: Ring opening and oxidation. |
| Buffer | Phosphate / Citrate | Avoid: Catalyzes epimerization rate by up to 70x. |
| Buffer | TCA / Acetate | Preferred: Minimal catalytic effect. |
| Temp | 4°C | Safe: Reaction kinetics slowed significantly. |
| Temp | 25°C | Unsafe: Significant epimerization within hours. |
References
-
McCormick, J. R. D., et al. (1957). "Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-Epi-tetracyclines." Journal of the American Chemical Society. Link
-
Remmers, E. G., Sieger, G. M., & Doerschuk, A. P. (1963). "Some Observations on the Kinetics of the C-4 Epimerization of Tetracycline." Journal of Pharmaceutical Sciences. Link
-
Yuen, P. H., & Sokoloski, T. D. (1977).[5] "Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution." Journal of Pharmaceutical Sciences. Link
-
Bayliss, M. K., et al. (2019). "Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals." Journal of Chromatography B. Link
-
United States Pharmacopeia (USP). "Tetracycline Hydrochloride Monograph: Impurities."[6] USP-NF.[6] (Referencing General Chapter <226> for 4-Epianhydrotetracycline). Link
Sources
resolving peak tailing issues in tetracycline hexahydrate HPLC analysis
Technical Support Center: Tetracycline HPLC Analysis Subject: Troubleshooting Peak Tailing & Resolution Issues for Tetracycline Hexahydrate Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The "Tetracycline Challenge"
Welcome to the technical support module for Tetracycline analysis. If you are experiencing severe peak tailing (asymmetry factor > 1.5), retention time shifts, or broad peaks, you are encountering a well-documented chemical phenomenon specific to this class of antibiotics.
Tetracycline is not a standard analyte. It possesses a "perfect storm" of chemical properties—multiple pKa values (3.3, 7.7, 9.7) and a high affinity for metal chelation—that makes it incompatible with standard generic C18 methods. This guide bypasses generic advice to focus on the two specific mechanisms that ruin tetracycline chromatography: Silanol Activity and Metal Chelation .
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why does my Tetracycline peak tail even on a new C18 column?
A: Tailing in tetracyclines is rarely a sign of column voiding; it is a sign of secondary chemical interactions. Standard C18 columns are silica-based. Even "end-capped" columns contain residual silanol groups (Si-OH) and trace metal impurities (Iron, Aluminum) within the silica matrix.[1]
-
The Silanol Trap (Ion Exchange): At pH values between 3.0 and 7.0, residual silanols deprotonate (Si-O⁻). Tetracycline, containing a dimethylamine group, is protonated (positive charge). The resulting electrostatic attraction acts like a "sticky" spot, dragging the peak tail.
-
The Chelation Trap: Tetracyclines are potent chelators.[2] They bind irreversibly to trace metals (Fe²⁺/³⁺) present in the silica support or your HPLC stainless steel frits. This creates a "ghost" retention mechanism that causes severe tailing and peak broadening.
Visualization: The Dual-Mechanism of Tailing
Figure 1: The dual-interference mechanism. Tetracycline tailing is caused by simultaneous ion-exchange with silanols and chelation with trace metals.
Module 2: Mobile Phase Optimization (The "Magic" Additive)
Q: What is the single most effective mobile phase modifier for Tetracyclines?
A: Oxalic Acid. While many users attempt to use Triethylamine (TEA) to block silanols, TEA does not address the metal chelation issue. Oxalic acid is the industry standard (and USP/EP recommended) modifier because it serves a dual purpose: it lowers the pH and acts as a "sacrificial chelator," binding to trace metals in the column so the tetracycline doesn't have to.
Protocol: The "Gold Standard" Mobile Phase Reference: USP Monograph for Tetracycline Hydrochloride (Adapted)
| Component | Concentration / Value | Function |
| Aqueous Phase | 0.01M Oxalic Acid | Chelation suppression & pH control. |
| Organic Phase | Acetonitrile or Methanol | Solvent strength.[3][4] |
| pH Adjustment | pH 2.0 - 2.5 | Keeps silanols protonated (neutral) to prevent ion exchange.[5] |
| Preparation | Dissolve 1.26 g oxalic acid dihydrate in 1L water. Adjust pH with dilute ammonium hydroxide if necessary (rarely needed as oxalic acid naturally buffers near pH 2). |
Critical Warning: Do not use phosphate buffers alone. They do not sequester metals effectively. If you must use phosphate, you must add EDTA (1 mM) or Oxalic Acid to the mobile phase.
Module 3: Column Selection & Hardware
Q: Do I need a specific type of column?
A: Yes. You must use "Type B" High-Purity Silica. Older "Type A" silica columns have high metal content and acidic silanols. You require a column manufactured from high-purity, low-acidity silica.
Recommended Column Specifications:
-
Base Material: High Purity Silica (Type B) or Hybrid Particle (BEH).
-
Bonding: C18 (Octadecyl).
-
End-capping: Double end-capped (Critical to cover silanols).
-
Carbon Load: High (>15%) helps mask the silica surface.
-
Examples: Agilent Zorbax SB-C18 (Sterically protected, good for low pH), Waters Symmetry C18 (High purity), or Phenomenex Luna C18(2).
Q: Is my stainless steel system causing the problem? A: Possibly. If your column is new and the mobile phase is correct, but tailing persists, your LC system hardware (frits, tubing) might be leaching iron.
-
Action: Passivate your system with 30% Phosphoric Acid or use PEEK tubing/frits for the flow path if possible.
Module 4: Troubleshooting Logic & FAQ
Q: I am analyzing Tetracycline Hexahydrate, but the methods usually specify Hydrochloride. Does this matter? A: No. In solution (mobile phase), the salt form (HCl) or hydration state (Hexahydrate) dissociates. You are analyzing the Tetracycline amphoteric molecule . However, when calculating potency/purity, ensure you correct the molecular weight ratio if your standard is HCl and your sample is Hexahydrate.
Q: My peak is splitting (doublet). Is this tailing? A: No, splitting is usually degradation or solvent mismatch .
-
Degradation: Tetracycline rapidly degrades to 4-Epitetracycline (elutes earlier) or Anhydrotetracycline (elutes later) if left in solution, especially at neutral/alkaline pH. Always prepare samples fresh in acidic diluent (0.01M HCl).
-
Solvent Mismatch: If you dissolve the sample in 100% Methanol but your mobile phase is 80% Water, the peak will distort. Dissolve sample in the Mobile Phase.
Workflow: Step-by-Step Troubleshooting
Figure 2: Systematic troubleshooting decision tree for resolving tetracycline peak shape issues.
References
-
United States Pharmacopeia (USP). Tetracycline Hydrochloride Monograph: Assay and Organic Impurities.[6] USP-NF.[6] (Standard method utilizing Ammonium Oxalate and pH control).[6][7]
-
Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure (Application Note 5968-2234E). (Demonstrates Zorbax SB-C18 performance at low pH).
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (Technical Guide on Silanol and Metal Interactions).
-
Waters Corporation. Symmetry C18 Columns: Reproducibility and Performance. (Discusses high purity silica for basic compounds).
-
European Pharmacopoeia (Ph. Eur.). Tetracycline Hydrochloride Monograph 0211. (Specifies Oxalic Acid mobile phase conditions).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. who.int [who.int]
- 4. uspbpep.com [uspbpep.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. uspnf.com [uspnf.com]
troubleshooting low induction efficiency with tetracycline hexahydrate
Technical Support Center: Inducible Gene Expression Systems Subject: Troubleshooting Low Induction Efficiency with Tetracycline Hexahydrate Ticket Priority: High Assigned Specialist: Senior Application Scientist, Gene Regulation Division
Introduction: The "Tet" Paradox
You are likely using Tetracycline Hexahydrate because it is the namesake of the "Tet-System" or because it is readily available in your chemical inventory. However, as a Senior Application Scientist, I must open with a critical distinction that resolves 60% of induction issues immediately:
While the system is named "Tet-On," the preferred ligand is Doxycycline (Dox), not Tetracycline. [1]
Tetracycline Hexahydrate is chemically unstable in culture media and has a significantly lower binding affinity for the reverse tetracycline transactivator (rtTA) compared to Doxycycline. If you are experiencing "low induction," you are likely fighting against the rapid half-life and epimerization of your inducer.
The following guide assumes you must continue with Tetracycline Hexahydrate for experimental reasons but will highlight where switching to Doxycycline is the only viable technical solution.
Part 1: Reagent Integrity & Chemical Stability
Q1: My cells are healthy, but induction is weak or transient. Is my Tetracycline "bad"?
Diagnosis: Likely, yes. Tetracycline Hexahydrate is highly susceptible to epimerization and photodegradation .
-
The Mechanism: In aqueous solution, particularly at varying pH, Tetracycline reversibly epimerizes to 4-epi-tetracycline . This byproduct is not only non-inducing but is also toxic to mammalian cells.
-
The Half-Life Problem: The half-life of Tetracycline in neutral pH cell culture media (37°C) is approximately 24 hours . By contrast, Doxycycline remains stable for 48+ hours. If you are running a 48-hour experiment without replenishing media, your effective concentration drops to near-zero by the endpoint.
Protocol Adjustment (The "Freshness" Rule):
-
Stock Preparation: Dissolve Tetracycline Hexahydrate to 1 mg/mL in 70% Ethanol (preferred for sterility and stability) or water.
-
Storage: Store aliquots at -20°C strictly protected from light (foil-wrapped). Never refreeze aliquots.
-
Experimental Refresh: You must replenish the culture medium with fresh Tetracycline every 24 hours . Failure to do this results in a "sawtooth" induction profile where gene expression spikes and crashes.
Data: Stability Comparison
| Feature | Tetracycline Hexahydrate | Doxycycline Hyclate |
| Half-life (Media, 37°C) | ~24 Hours | ~48 Hours |
| Binding Affinity (rtTA) | Low (Requires higher dose) | High (100x more sensitive) |
| Epimerization Risk | High (pH sensitive) | Low |
| Recommended Conc. | 1–2 µg/mL | 0.01–1 µg/mL |
Part 2: The Experimental Environment
Q2: I see high background expression even without adding Tetracycline. Is my system "leaky"?
Diagnosis: This is rarely a plasmid failure and almost always a serum contamination issue.
-
The Cause: Cattle are frequently fed tetracyclines as antibiotics. Consequently, standard Fetal Bovine Serum (FBS) often contains trace levels of tetracycline—enough to trigger the highly sensitive Tet-On system, leading to high basal expression (background).
Corrective Action:
-
Switch Serum: You must use Tet-System Approved FBS .[1][2] This serum is lot-tested to ensure it is free of tetracycline residues.
-
Luciferase Verification: If you cannot switch serum immediately, run a Luciferase reporter assay on your uninduced cells. If RLU (Relative Light Units) is >1000x above mock-transfected cells, your media is the culprit.
Q3: My media turns yellow/orange quickly. Does pH affect induction?
Diagnosis: Yes. The association of Tetracycline with the transactivator is pH-dependent.
-
The Chemistry: Tetracycline stability drops precipitously as pH rises (alkaline) or drops significantly. However, the epimerization reaction (Tet -> 4-epi-Tet) is catalyzed by acidic conditions and phosphate buffers.
-
Protocol: Ensure your CO2 incubator is correctly calibrated to maintain media pH at 7.2–7.4. If your media turns yellow (acidic) due to metabolic overcrowding, induction efficiency will plummet because the ligand is degrading.
Part 3: Genetic Architecture & Clonal Selection
Q4: I transfected my cells, but only 10% of them respond to Tetracycline. Why?
Diagnosis: You are likely working with a polyclonal pool rather than a selected clone, or you are experiencing promoter silencing .
Visualizing the Failure Points:
Figure 1: The Tet-On Signaling Pathway and primary failure points (Degradation and Silencing).
The "Founder Effect" Solution: In stable cell line generation, the integration site of the plasmid is random.
-
Integration Site A: Heterochromatin (Silent). The machinery cannot access the DNA. Result: No induction.
-
Integration Site B: Euchromatin (Active). Result: Good induction.
-
Integration Site C: Near a strong endogenous enhancer. Result: High background (leaky).
Protocol: You must isolate single clones (limiting dilution). Screen at least 24 clones . Usually, only 3-5 will show the ideal "Low Background / High Induction" profile. Do not trust data from a pooled population.
Part 4: The "Nuclear Option" (Switching to Doxycycline)
Q5: I have followed all steps, but fold-induction is still only 5x. The literature says 1000x. What now?
Expert Verdict: You have reached the physical limit of Tetracycline Hexahydrate in this context. To achieve 1000x induction, you must switch to Doxycycline .
Why? The rtTA (Reverse Tet Transactivator) protein was engineered specifically to have a higher affinity for Doxycycline than Tetracycline. Using Tet Hexahydrate is like using a key that fits the lock but doesn't turn it smoothly. Doxycycline is the precision-cut key.
Transition Protocol:
-
Washout: If cells were exposed to Tet, wash 3x with PBS.
-
Induction: Add Doxycycline at 1 µg/mL .
-
Observation: Measure expression at 24h. You will likely see a log-scale improvement.
Troubleshooting Decision Matrix
Use this flow to diagnose your specific issue efficiently.
Figure 2: Step-by-step diagnostic flow for isolating the cause of low induction.
References
-
Gossen, M. & Bujard, H. (1992). Tight control of gene expression in mammalian cells by tetracycline-responsive promoters.[3][4] Proceedings of the National Academy of Sciences.
-
Takara Bio / Clontech. Tet-On® Advanced Inducible Gene Expression System User Manual.[2] (See Section: Ligand Stability).
-
Loftin, K. A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics.[5] Journal of Environmental Quality.
-
Zhou, X., et al. (2006).[1] Optimization of the Tet-On system for regulated gene expression during embryogenesis. Gene.[1][3][6][7] (Discusses rtTA sensitivity to Dox vs Tet).
Sources
- 1. takarabio.com [takarabio.com]
- 2. takarabio.com [takarabio.com]
- 3. takarabio.com [takarabio.com]
- 4. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. takara.co.kr [takara.co.kr]
- 7. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
removing tetracycline hexahydrate residues from laboratory glassware
Technical Support Center: Decontamination & Residue Removal Guide
Subject: Troubleshooting Tetracycline Hexahydrate Adsorption and Cleaning Validation Ticket Priority: High (Cross-Contamination Risk)
Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for removing Tetracycline Hexahydrate (TC) from laboratory glassware. This guide addresses the chemical mechanisms of adhesion (chelation and silanol binding) and provides tiered protocols for removal and validation.
Part 1: The Core Problem (Root Cause Analysis)
Q: Why is Tetracycline Hexahydrate so difficult to remove with standard water washing?
A: The difficulty stems from the molecule's zwitterionic nature and its ability to chelate.
Tetracycline is an amphoteric molecule with three dissociation constants (
-
Chelation: TC has a high affinity for divalent metal ions (
) often found in tap water or trace glass impurities. It forms insoluble metal-organic complexes that adhere tenaciously to surfaces. -
Silanol Binding: At neutral pH, the amine groups on the TC molecule can interact with the negatively charged silanol groups (
) on the glass surface, creating a strong electrostatic bond that water alone cannot break. -
Solubility Profile: While TC is soluble in water, it precipitates readily as the pH shifts toward its isoelectric point. Standard neutral detergents may fail to keep it in solution during the rinse phase.
Part 2: Troubleshooting & Methodologies (Q&A)
Category 1: Solvent Selection & Solubility
Q: I see a faint yellow film after washing with water and soap. What solvent should I use?
A: Do not rely on water alone. Recommendation: Use Methanol (MeOH) or Acetone as a pre-rinse solvent.
-
Why: Tetracycline hexahydrate has significantly higher solubility in polar organic solvents compared to water at neutral pH. A methanol pre-rinse solvates the bulk API (Active Pharmaceutical Ingredient) before it interacts with the water/detergent system, preventing precipitation.
-
Protocol: Triple-rinse the dirty glassware with technical-grade methanol before introducing any aqueous detergent. Collect the solvent waste as hazardous organic waste.
Category 2: Breaking the Bond (Chelation & pH)
Q: The yellow residue persists even after a methanol rinse. How do I remove "baked-on" residue?
A: You must attack the metal-chelation and silanol bonds using an Acidic Wash . Recommendation: Use 1N Hydrochloric Acid (HCl) or an acidic detergent (e.g., Citronox®).
-
Mechanism: Lowering the pH below 2 protonates the silanol groups on the glass (
), neutralizing the surface charge and releasing the adsorbed tetracycline. Simultaneously, the acid competes for the metal ions, breaking the insoluble chelate complexes. -
Warning: Avoid using strong alkaline baths (high pH) initially, as they can sometimes "lock" metal-complexed residues into the microscopic etching of the glass before dissolving them.
Category 3: Oxidative Degradation
Q: I am working with trace analysis (LC-MS) and cannot tolerate any background. How do I ensure total destruction of the molecule?
A: Use an Oxidative Degradation step. Recommendation: Hydrogen Peroxide (30%) or a Persulfate-based cleaner (e.g., Nochromix®).
-
Why: Tetracycline is susceptible to oxidative degradation.[1] Strong oxidizers cleave the phenolic and enolic groups, breaking the chromophore (removing the yellow color) and fragmenting the molecule into smaller, more soluble organic acids that wash away easily.
Part 3: Validated Cleaning Protocols
Select the protocol tier based on your contamination level and sensitivity requirements.
Tier 1: Routine Cleaning (General Lab Use)
For general glassware (beakers, flasks) where ppm-level carryover is acceptable.
-
Solvent Rinse: Rinse 3x with Methanol or Acetone.
-
Aqueous Wash: Scrub with hot water (
) and a phosphate-free laboratory detergent (e.g., Liquinox, 1%). -
Rinse: Rinse 3x with Tap Water.
-
Final Rinse: Rinse 3x with Type I Deionized (DI) Water.
-
Dry: Air dry or oven dry.
Tier 2: Critical Cleaning (Analytical/Trace Analysis)
For volumetric flasks, HPLC vials, and glassware used in quantitative analysis.
-
Solvent Soak: Soak in Methanol for 10 minutes. Discard solvent.
-
Acid Wash: Fill glassware with 1N HCl (or 2% Citronox solution) and soak for 30 minutes.
-
Note: This step breaks the chelation/silanol bonds.
-
-
Rinse: Rinse 3x with DI Water to remove acid.
-
Detergent Wash: Wash with neutral detergent (Liquinox) to remove remaining acid/particulates.
-
Final Rinse: Copious rinse with Type I DI Water (minimum 5 volumes).
-
Validation Check: Verify "Sheeting Action" (see Part 4).
Tier 3: Decontamination (Stubborn Residues)
For baked-on residues or glassware with visible yellow staining.
-
Oxidation: Soak in 10% Hydrogen Peroxide (
) or a freshly prepared Persulfate Acid Solution (e.g., Nochromix) for 2–4 hours.-
Safety: Perform in a fume hood. Wear appropriate PPE.[2]
-
-
Rinse: Rinse 5x with Tap Water.
-
Acid Neutralization: Brief rinse with 1% Sodium Bicarbonate (optional, if using strong acids).
-
Final Polish: Rinse 3x with Type I DI Water.
Part 4: Data & Visualization
Table 1: Solubility & Cleaning Agent Efficacy
| Solvent/Agent | Efficacy | Mechanism of Action | Recommended Use |
| Water (pH 7) | Low | Dissolution (limited) | Final Rinsing only |
| Methanol | High | Solvation of organic structure | Pre-rinse (Bulk removal) |
| 1N HCl | Very High | Protonation of Silanols; Breaking Chelation | Critical Step for glass |
| 1N NaOH | Moderate | Deprotonation (solubility increase) | Alternative if acid fails (risk of etching) |
| Alconox/Liquinox | Moderate | Emulsification | General washing |
| H2O2 (30%) | High | Oxidative Degradation | Destroys chromophores/residues |
Diagram: The "Chelation-Breaker" Cleaning Workflow
Caption: Logic flow for tiered cleaning. Note the critical "Acid Soak" loop for breaking silanol/metal interactions common with tetracyclines.
Part 5: Validation (Quality Assurance)
1. The "Sheeting" Test (Visual)
-
Procedure: Invert the cleaned glassware and allow DI water to drain.
-
Pass Criteria: Water flows in a continuous, uniform sheet.
-
Fail Criteria: Water breaks into droplets or "beads" on the surface (indicates hydrophobic residue or grease).
2. Instrumental Verification (HPLC-UV)
-
When to use: For validation of cleaning protocols in GLP/GMP environments.
-
Method: Swab the glass surface with a methanol-soaked swab, extract into mobile phase, and analyze via HPLC.
-
Detection: Tetracycline absorbs strongly at 355–365 nm (UV).
-
Limit: Ensure residues are below the Maximum Residue Limit (MRL) or 1/1000th of the daily dose, typically requiring detection limits <0.1 ppm.
References
-
Anderson, C. R., et al. (2005). Antibiotic resistance in the environment: The role of tetracycline adsorption to glass and soil surfaces. Environmental Science & Technology.
-
Alconox, Inc. (2023). The Aqueous Cleaning Handbook: Critical Cleaning of Pharmaceutical Glassware.
-
Sigma-Aldrich. (2023). Cleaning Laboratory Glassware: Technical Guide and Solvent Compatibility.
-
US Pharmacopeia (USP). USP <1051> Cleaning Glass Apparatus.
-
PubChem. (2023). Tetracycline Hexahydrate: Chemical and Physical Properties. National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to the Bioavailability of Tetracycline Hexahydrate vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Understanding the Salt Forms: A Physicochemical Overview
Tetracycline is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic allows for the formation of various salt forms. The hydrochloride salt is synthesized to enhance the aqueous solubility of the parent tetracycline base.[1] The hexahydrate form, as the name suggests, incorporates six water molecules into its crystal lattice structure.
A pivotal consideration is the potential for interconversion. Research has demonstrated that tetracycline hydrochloride can undergo a solvent-mediated phase transformation to the more stable tetracycline hexahydrate in aqueous environments. This dynamic relationship is crucial when considering the behavior of these salts in vivo, particularly within the aqueous milieu of the gastrointestinal tract.
Table 1: Physicochemical Properties of Tetracycline Hydrochloride and Tetracycline
| Property | Tetracycline Hydrochloride | Tetracycline (Base/Hexahydrate) |
| Molecular Formula | C₂₂H₂₄N₂O₈·HCl | C₂₂H₂₄N₂O₈·6H₂O (Hexahydrate) |
| Appearance | Yellow, crystalline powder | Yellow, crystalline powder |
| Solubility in Water | Soluble | Sparingly soluble |
| Stability | Solutions can become turbid on standing due to precipitation of tetracycline base. Potency is affected by solutions with a pH below 2.[2] | Stable in air, but darkens on exposure to strong sunlight.[2] |
The Critical Role of Solubility and Dissolution in Bioavailability
The oral bioavailability of a drug is fundamentally dependent on its ability to dissolve in the gastrointestinal fluids and then permeate the intestinal membrane. Therefore, the solubility and dissolution rate are paramount predictors of in vivo performance.
Tetracycline Hydrochloride: As a salt of a strong acid and a weakly basic drug, tetracycline hydrochloride exhibits significantly higher aqueous solubility compared to the free base.[3] This enhanced solubility is the primary rationale for its widespread use in pharmaceutical formulations.[4] A higher initial dissolution rate is expected, which can lead to a more rapid onset of absorption.
Tetracycline Hexahydrate: The hexahydrate form is expected to have a lower intrinsic solubility than the hydrochloride salt. However, the in vivo dissolution behavior is complex. The transformation of the hydrochloride to the hexahydrate in the gastrointestinal tract could influence the overall dissolution profile. If this conversion is rapid, the initial solubility advantage of the hydrochloride may be transient.
The following diagram illustrates the theoretical relationship between the salt forms and their path to absorption.
Caption: Theoretical pathway from oral administration to systemic bioavailability for tetracycline hydrochloride and hexahydrate.
Experimental Protocols for Comparative Assessment
To definitively determine the comparative bioavailability, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols outline the essential methodologies.
In Vitro Dissolution Studies
Objective: To compare the dissolution profiles of tetracycline hydrochloride and tetracycline hexahydrate under simulated gastrointestinal conditions.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
-
-
Procedure: a. Place a known amount of each tetracycline salt (equivalent to the same molar amount of tetracycline base) into separate dissolution vessels. b. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a standardized rate (e.g., 50 rpm). c. Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). d. Analyze the concentration of dissolved tetracycline in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). e. Plot the percentage of drug dissolved against time to generate comparative dissolution profiles.
The following diagram outlines the experimental workflow for the comparative dissolution study.
Caption: Experimental workflow for comparative in vitro dissolution testing.
In Vivo Bioavailability Study
Objective: To compare the rate and extent of absorption of tetracycline hydrochloride and tetracycline hexahydrate in a relevant animal model or human subjects.
Methodology:
-
Study Design: A randomized, crossover study design is recommended to minimize inter-subject variability.
-
Subjects: Healthy human volunteers or a suitable animal model (e.g., dogs, pigs).
-
Drug Administration:
-
Administer equimolar doses of tetracycline hydrochloride and tetracycline hexahydrate orally after an overnight fast.
-
A washout period of at least one week should be implemented between the two treatment phases.
-
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Sample Analysis:
-
Separate plasma from the blood samples.
-
Quantify the concentration of tetracycline in plasma using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each formulation:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
-
Statistically compare the pharmacokinetic parameters of the two salt forms to determine if there are any significant differences in bioavailability.
-
Anticipated Outcomes and Interpretation
Based on the physicochemical properties, it is hypothesized that:
-
Tetracycline hydrochloride may exhibit a faster initial rate of absorption, potentially leading to a shorter Tmax and a higher Cmax. This is attributed to its higher initial solubility and dissolution rate.
-
The overall extent of absorption, as measured by AUC, may not be significantly different between the two forms if the in vivo transformation of the hydrochloride to the hexahydrate is efficient and does not lead to precipitation of the less soluble form in a manner that hinders complete dissolution.
However, factors such as gastrointestinal pH, transit time, and the presence of food or divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can significantly impact the absorption of all tetracyclines and could modulate any differences between the two salt forms.[5][6] The formation of insoluble chelates with these ions can reduce the amount of tetracycline available for absorption.[5]
Conclusion for the Research Professional
The choice between tetracycline hexahydrate and tetracycline hydrochloride for formulation development requires a careful consideration of the desired pharmacokinetic profile. While tetracycline hydrochloride offers the advantage of higher aqueous solubility, which may translate to a faster onset of action, the potential for in-vivo transformation to the less soluble hexahydrate form complicates a straightforward prediction of superior bioavailability.
The lack of direct comparative bioavailability studies underscores the importance of conducting rigorous in-house in vitro dissolution and in vivo pharmacokinetic studies during formulation development. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision based on empirical evidence. Ultimately, the optimal salt form will be the one that consistently delivers the desired therapeutic concentration of tetracycline to the site of action in a safe and effective manner.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
-
Agwuh, K. N., & MacGowan, A. (2006). Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Journal of Antimicrobial Chemotherapy, 58(2), 256–265. [Link]
-
Characterization of Tetracycline Hydrochloride Compounded in a Miracle Mouthwash Formulation. (2020). ResearchGate. [Link]
-
Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. (2021). National Center for Biotechnology Information. [Link]
-
Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. (2024). Dalton Transactions. [Link]
-
Welling, P. G., Koch, P. A., Lau, C. C., & Craig, W. A. (1977). Bioavailability of tetracycline and doxycycline in fasted and nonfasted subjects. Antimicrobial Agents and Chemotherapy, 11(3), 462–469. [Link]
-
Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]
-
Tetracycline. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Li, H., Zhang, D., Li, Y., & Li, X. (2014). Role of tetracycline speciation in the bioavailability to Escherichia coli for uptake and expression of antibiotic resistance. Environmental Science & Technology, 48(11), 6359–6366. [Link]
Sources
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of tetracycline speciation in the bioavailability to Escherichia coli for uptake and expression of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Resistance Profiles of Tetracycline Hexahydrate vs. Minocycline
Topic: Cross-Resistance Patterns: Tetracycline Hexahydrate vs. Minocycline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipophilicity Divergence
While Tetracycline Hexahydrate (TET) and Minocycline (MIN) share the same naphthacene core and mechanism of action—binding to the bacterial 30S ribosomal subunit to block aminoacyl-tRNA attachment—their resistance profiles are distinct.
The divergence is primarily driven by pharmacochemical properties :
-
Tetracycline Hexahydrate: Hydrophilic. Relies on porin channels (OmpF/OmpC) for entry into Gram-negative bacteria. Highly susceptible to specific efflux pumps.
-
Minocycline: Highly lipophilic (7-dimethylamino-6-demethyl-6-deoxytetracycline). Capable of passive diffusion through the lipid bilayer. This structural modification allows it to evade certain efflux mechanisms that render first-generation tetracyclines ineffective.
Key Takeaway: Cross-resistance is not absolute. It is genotype-dependent. Resistance to TET does not guarantee resistance to MIN, particularly in efflux-mediated phenotypes.
Mechanistic Comparison of Resistance Pathways
To predict cross-resistance, one must identify the specific resistance determinant (gene) present in the isolate.
A. Efflux-Mediated Resistance (The Primary Differentiator)
This is where the two compounds differ most significantly. Efflux pumps are often substrate-specific.
-
Tet(A) Pump (Gram-negatives):
-
Mechanism: An antiporter that pumps tetracycline out of the cell.[1]
-
Tetracycline: High-affinity substrate. Result: High Resistance.
-
Minocycline: Poor substrate due to bulky C7-dimethylamino group. Result: Retained Susceptibility (or significantly lower MICs).
-
-
Tet(B) Pump (Gram-negatives):
-
Tet(K) Pump (Gram-positives, esp. S. aureus):
B. Ribosomal Protection Proteins (RPPs)
-
Determinants: tet(M), tet(O), tet(S).
-
Mechanism: These cytosolic proteins (EF-Tu homologues) dislodge tetracyclines from the ribosome via GTP hydrolysis.
-
Cross-Resistance: Generally High . Both TET and MIN bind to the same ribosomal site; RPPs protect the ribosome from both. However, MIN may show slightly lower MICs due to higher intracellular concentrations driven by lipophilicity, but clinical resistance is common for both.
C. Enzymatic Inactivation[1]
-
Determinant: tet(X) (Flavin-dependent monooxygenase).
-
Mechanism: Hydroxylates the drug, rendering it unstable.
-
Cross-Resistance: Complete . Tet(X) degrades both TET and MIN.
Visualizing the Resistance Logic
The following diagram illustrates the decision matrix for cross-resistance based on the specific mechanism involved.
Caption: Logical flow of cross-resistance patterns. Green indicates Minocycline retains activity; Red indicates failure.
Quantitative Comparison: Genotype vs. Phenotype
The table below summarizes expected MIC ranges based on resistance determinants. Note that specific values vary by strain background.[11]
| Resistance Determinant | Mechanism Type | Tetracycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Cross-Resistance Status |
| None (Wild Type) | N/A | 0.25 – 1.0 | ≤ 0.25 | None |
| Tet(A) | Efflux (Specific) | 32 – >128 | 1 – 4 | Low / None |
| Tet(B) | Efflux (Broad) | 32 – >128 | 16 – 64 | High |
| Tet(K) | Efflux (Specific) | 16 – 64 | 0.25 – 1.0 | None |
| Tet(M) | Ribosomal Protection | 32 – 64 | 4 – 16 | Moderate to High |
| Tet(X) | Enzymatic | > 64 | > 32 | High |
Data synthesized from Chopra et al. and Grossman et al. (See References).
Experimental Protocol: Differential Susceptibility Profiling
To experimentally validate cross-resistance in your specific isolates, use this standardized Broth Microdilution protocol. This method is self-validating via the inclusion of quality control (QC) strains.
Objective
Determine the MIC ratio of Tetracycline vs. Minocycline to infer the likely resistance mechanism (Efflux vs. RPP).
Materials
-
Antibiotics: Tetracycline Hexahydrate (Sigma-Aldrich/Merck) and Minocycline Hydrochloride.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polystyrene microtiter plates (U-bottom).
-
QC Strains: E. coli ATCC 25922 (Susceptible), S. aureus ATCC 29213 (Susceptible).
Workflow
-
Stock Preparation:
-
Dissolve Tetracycline in water (or ethanol if base form). Dissolve Minocycline in water.
-
Prepare 100x stock solutions (e.g., 1280 µg/mL). Filter sterilize (0.22 µm).
-
-
Plate Setup:
-
Dispense 100 µL CAMHB into columns 1-12.
-
Add 100 µL of antibiotic stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Validation Step: Column 11 is Growth Control (Bacteria + Media only). Column 12 is Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism.
-
Dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.
-
-
Inoculation & Incubation:
-
Add 100 µL of inoculum to wells 1-11.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
Record MIC as the lowest concentration with no visible growth.
-
Calculate Ratio:
-
Inference:
-
If
(e.g., Tet 64 / Mino 1): Suggests Tet(K) or Tet(A) efflux. -
If
(e.g., Tet 64 / Mino 32): Suggests Tet(B) efflux or Tet(M) RPP.
-
-
Protocol Visualization
Caption: Step-by-step Broth Microdilution workflow for comparative MIC determination.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews. Link
-
Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance.[1][2][3][4][5][8][9][10][12][13] Cold Spring Harbor Perspectives in Medicine. Link
-
Nguyen, F., et al. (2014). Tetracycline antibiotics and resistance mechanisms.[1][2][3][4][5][8][9][10][12][13] Biological Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. Link
Sources
- 1. microbeonline.com [microbeonline.com]
- 2. [Comparative analysis of tetracycline, doxycycline and minocycline on chromosomal and plasmid tetracycline-resistant and -sensitive strains of Staphylococcus aureus using MIC, microcalorimetric effect and ultrastructural alterations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of the impacts of oral tetracycline class antibiotics on antimicrobial resistance in normal human flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Presence of Tetracycline Resistance Determinants and Susceptibility to Tigecycline and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Superior antibacterial action and reduced incidence of bacterial resistance in minocycline compared to tetracycline-treated acne patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Tetracycline and Minocycline Transport in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS validation parameters for detecting tetracycline hexahydrate in serum
Executive Summary: The Precision Imperative
Tetracycline Hexahydrate (TCH) presents a unique bioanalytical challenge due to its zwitterionic nature, high potential for metal chelation, and rapid epimerization to 4-epi-tetracycline under acidic conditions. While HPLC-UV has historically served as a robust workhorse, modern pharmacokinetic (PK) studies demand sensitivity levels that optical detection often fails to reach.
This guide provides a technical comparison between LC-MS/MS (Triple Quadrupole) and HPLC-UV , establishing LC-MS/MS as the superior modality for serum analysis. We detail a self-validating protocol that addresses the specific chemical instability of TCH, ensuring regulatory compliance (FDA/EMA).
Technical Comparison: LC-MS/MS vs. HPLC-UV
The following data synthesizes performance metrics from recent bioanalytical studies comparing mass spectrometry against ultraviolet detection for tetracyclines.
Table 1: Performance Benchmark (Serum Matrix)
| Parameter | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | Impact on Study |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL | 50 – 100 ng/mL | LC-MS/MS is essential for terminal phase PK data. |
| Selectivity | High (Mass-based discrimination) | Moderate (Interference from serum proteins/lipids) | UV requires longer run times to separate matrix peaks. |
| Sample Volume | 50 - 100 µL | > 500 µL | LC-MS/MS enables microsampling (critical for rodent studies). |
| Throughput | < 5 min / sample | 15 - 20 min / sample | MS allows rapid gradient elution; UV requires baseline resolution. |
| Specificity | Distinguishes TCH from 4-epi-TCH | Co-elution risk without optimized gradient | Critical for stability indicating assays. |
Expert Insight: While HPLC-UV is cost-effective for high-concentration formulation analysis, it lacks the sensitivity required for serum trough levels. Furthermore, UV detection is non-specific; co-eluting serum metabolites can artificially inflate recovery data.
The "Gold Standard" Workflow: LC-MS/MS with SPE[1]
To achieve the validation parameters listed above, the experimental design must account for TCH's chemistry. Simple protein precipitation (PPT) is often insufficient due to significant ion suppression from phospholipids. We recommend Solid Phase Extraction (SPE) using a polymeric sorbent.
Critical Reagent Strategy (The "Self-Validating" System)
-
Chelation Control: TCH binds irreversibly to calcium and magnesium in serum.
-
Protocol: Use EDTA-McIlvaine Buffer (pH 4.0) during extraction to strip metal ions and stabilize TCH.
-
-
Internal Standard (IS): Do not use a structural analog if possible. Use Demeclocycline or isotopically labeled Tetracycline-d6 .
-
Why: Demeclocycline mimics the ionization and extraction behavior of TCH without mass interference.
-
Extraction Workflow Visualization
The following diagram illustrates the optimized extraction logic designed to remove phospholipids while retaining TCH.
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Tetracycline Hexahydrate, emphasizing metal chelation steps to maximize recovery.
Validation Parameters & Experimental Protocol
This section details the specific validation experiments required by FDA/EMA guidelines, tailored for TCH.
Selectivity & Specificity (Epimer Resolution)
Tetracycline reversibly epimerizes to 4-epi-tetracycline . Your LC method must chromatographically separate these two species, or your quantitation will be inaccurate.
-
Column: C18 or Phenyl-Hexyl (e.g., Waters CORTECS T3 or Phenomenex Kinetex).
-
Mobile Phase:
-
A: 0.1% Formic Acid + 1 mM Oxalic Acid in Water. (Oxalic acid improves peak shape by masking silanols/metals).
-
B: Acetonitrile.[1]
-
-
Acceptance Criteria: Baseline resolution (Rs > 1.5) between TCH and 4-epi-TCH.
Linearity and Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Protocol: Prepare 8 non-zero standards in blank serum.
-
Self-Validation Check: The correlation coefficient (
) must be , and back-calculated concentrations must be within (20% for LLOQ).
Matrix Effect (The Silent Killer)
LC-MS/MS is prone to ion suppression. You must quantify this.
-
Experiment: Compare the peak area of TCH spiked into extracted blank serum (post-extraction spike) vs. TCH in neat solvent.
-
Calculation:
-
Goal: MF should be between 0.85 and 1.15. If MF < 0.5, your sensitivity is compromised, indicating phospholipids are co-eluting. Switch from PPT to SPE (as per Figure 1).
Stability (The 4-Epimer Challenge)
TCH is unstable in light and room temperature.
-
Benchtop Stability: Spiked serum left at 20°C for 4 hours.
-
Freeze-Thaw: 3 cycles at -80°C to 20°C.
-
Autosampler Stability: Processed samples at 10°C for 24 hours.
-
Critical Check: Monitor the formation of 4-epi-TCH. If the epimer peak grows >5% of the parent peak, the sample handling temperature must be lowered (use ice bath).
MS/MS Acquisition Logic
To ensure high specificity, a Multiple Reaction Monitoring (MRM) transition strategy is used.
Figure 2: MS/MS fragmentation logic. The transition 445.1 -> 410.1 is the primary quantifier, while 445.1 -> 427.1 serves as a confirmation ion.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link
-
Patyra, E., & Kwiatek, K. (2021).[1][3] Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol. Journal of Chromatographic Science. Link
-
Wang, H., et al. (2019). Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum. Biomedical Chromatography. Link
-
Obrnuta faza. (2023). Determination of Tetracycline Antibiotics in Milk Using a Simple Strong Cation-Exchange SPE Cleanup Procedure and LC-MS/MS. Link
Sources
Navigating the Maze: A Comparative Guide to Tetracycline Hexahydrate Interference in Colorimetric Protein Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, accurate protein quantification is a foundational necessity. Colorimetric assays like the Bradford, Bicinchoninic Acid (BCA), and Lowry methods are staples in laboratories worldwide due to their accessibility and speed. However, the chemical complexity of research samples—particularly those in drug development—can introduce interfering substances that compromise the accuracy of these assays. Tetracycline hexahydrate, a common antibiotic used in cell culture and inducible expression systems, presents a significant challenge. This guide provides an in-depth analysis of how tetracycline interferes with these common assays, offers experimental protocols to validate and mitigate its effects, and compares alternative quantification methods.
The Chemistry of Conflict: Understanding the Assays and the Interference
The interference of tetracycline is not uniform across all assays; it is intrinsically linked to the unique chemical principles of each method. Understanding these mechanisms is the first step toward troubleshooting and ensuring data integrity.
The Copper-Reduction Assays: BCA and Lowry
Both the BCA and Lowry assays are based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline environment. The amount of reduced Cu¹⁺ is proportional to the amount of protein. The assays differ in how they detect the Cu¹⁺ ion.
-
Lowry Assay : This is a two-step process. First, the copper-protein complex is formed. Then, the Folin-Ciocalteu reagent is added, which is reduced by the Cu¹⁺ ions, resulting in a deep blue color.[1][2]
-
BCA Assay : This assay combines the copper reduction step with detection in a single reagent. Two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a purple-colored complex that absorbs strongly at 562 nm.[3]
The Interference Mechanism of Tetracycline: The core structure of tetracycline is a potent chelating agent, capable of binding metal ions. This property is fundamental to its biological activity but problematic for copper-based protein assays.
-
Chelation Competition : Tetracycline directly competes with the assay reagents (and the protein itself) for the available Cu²⁺ ions. By sequestering copper, it prevents the formation of the protein-copper complex that is essential for the colorimetric reaction. This leads to a significant underestimation of the protein concentration.
-
Reducing Potential : Some compounds with reducing potential can directly reduce Cu²⁺ to Cu¹⁺, leading to a false positive signal. While tetracycline's primary interference is chelation, its complex structure may contribute minor reducing activity, further complicating results.[4]
The Dye-Binding Assay: Bradford
The Bradford assay operates on a different principle. It uses a dye, Coomassie Brilliant Blue G-250, which exists in a cationic, reddish-brown state at acidic pH. When the dye binds to proteins, primarily through interactions with arginine, lysine, and histidine residues, it is stabilized in its anionic, blue form, with an absorbance maximum at 595 nm.[5]
The Interference Mechanism of Tetracycline:
-
Spectral Interference : Tetracycline itself is a yellow-pigmented compound and exhibits absorbance in the visible spectrum.[6] While its peak absorbance is not at 595 nm, high concentrations can increase the background absorbance, potentially leading to an overestimation of protein concentration if an improper blank is used.
-
Dye Interaction : There is a possibility of non-specific interactions between the tetracycline molecule and the Coomassie dye, which could perturb the dye's equilibrium and affect the accuracy of the measurement.
At-a-Glance Comparison: Predicting Tetracycline's Impact
The following table summarizes the predicted interference of tetracycline hexahydrate across the three major colorimetric assays based on their chemical mechanisms.
| Assay | Principle | Primary Interference Mechanism | Predicted Outcome | Predicted Severity |
| BCA Assay | Copper (Cu²⁺) reduction by protein, followed by BCA chelation of Cu¹⁺ | Metal Ion Chelation : Tetracycline sequesters Cu²⁺ ions, inhibiting the reaction. | Underestimation | High |
| Lowry Assay | Copper (Cu²⁺) reduction by protein, followed by Folin reagent reduction by Cu¹⁺ | Metal Ion Chelation : Tetracycline sequesters Cu²⁺ ions, inhibiting the reaction. | Underestimation | High |
| Bradford Assay | Coomassie dye binding to protein | Spectral Interference : Tetracycline's inherent color can increase background absorbance. | Overestimation (concentration-dependent) | Low to Moderate |
In the Lab: A Practical Guide to Diagnosis and Mitigation
Trustworthy data requires a self-validating system. Researchers must first confirm the extent of the interference in their specific sample matrix and then, if necessary, employ methods to remove the interfering substance.
Workflow for Managing Potential Interference
Sources
- 1. Protein Determination Modified Lowry Method [sigmaaldrich.com]
- 2. Protein determination by the Lowry method [ruf.rice.edu]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Precision Benchmarking: Verifying MIC Values for Tetracycline Hexahydrate vs. Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Senior QA/QC Scientists, and Drug Development Professionals
Executive Summary: The "Potency Trap" in Tetracycline Research
In microbial research and susceptibility testing, Tetracycline Hexahydrate and Tetracycline Hydrochloride (HCl) are often treated interchangeably in literature, yet they exhibit critical physicochemical differences that ruin experimental reproducibility.
While the HCl salt is the clinical standard due to high water solubility, the Hexahydrate form is frequently found in molecular biology labs for Tet-ON/OFF induction systems. The core failure mode in verifying Minimum Inhibitory Concentration (MIC) for the Hexahydrate form is incomplete solubilization leading to false "resistance" data, and pH-induced epimerization leading to rapid potency loss.
This guide provides a self-validating protocol to benchmark Tetracycline Hexahydrate performance against its stable analogs, ensuring your MIC data meets CLSI/EUCAST rigor.
Comparative Analysis: Hexahydrate vs. HCl vs. Analogs
The choice of tetracycline variant dictates the solvent strategy and stability profile.[1] Use the table below to select the correct control for your assay.
| Feature | Tetracycline Hexahydrate | Tetracycline Hydrochloride | Doxycycline Hyclate |
| CAS Number | 6054-48-4 | 64-75-5 | 24390-14-5 |
| Primary Use | Molecular Biology (Tet-Induction) | Clinical Susceptibility Testing | High-Stability Control |
| Water Solubility | Low / Poor (<1 mg/mL at neutral pH) | High (>50 mg/mL) | High |
| Solvent Requirement | Must use Ethanol or dilute acid first | Deionized Water | Deionized Water |
| Stability ( | Low ( | Low ( | High ( |
| Common Failure Mode | Precipitation in aqueous stock; false high MIC.[1][2] | Epimerization at pH > 7.[1]5. | Less sensitive to pH drift.[1] |
Expert Insight: If your protocol simply says "dissolve tetracycline in water" and you are using the Hexahydrate form, your stock concentration is likely 50-80% lower than calculated due to microprecipitation.[1] This is the #1 cause of "resistant" wild-type strains in research settings.[1]
Mechanism of Action & Resistance Pathways
To interpret MIC data, one must understand the binding kinetics. Tetracyclines function by binding reversibly to the 30S ribosomal subunit.[1][3]
Figure 1: Mechanism of Action. Tetracycline requires magnesium chelation to bind the 16S rRNA A-site.[1] Resistance is primarily driven by efflux pumps (removing the drug) or protection proteins (dislodging the drug).
Validated Experimental Protocol: Broth Microdilution
This protocol is engineered to prevent solubility errors associated with Tetracycline Hexahydrate.[1]
Phase A: Stock Solution Preparation (The Critical Step)
Objective: Create a
-
Potency Correction: Do not weigh based on raw mass. Check the Certificate of Analysis (CoA).
-
Solubilization (Hexahydrate Specific):
-
Dilution: Bring to final volume with sterile deionized water.
-
Usage: Use immediately. Do not refreeze Hexahydrate stocks for critical MIC work; epimerization to 4-epi-tetracycline occurs upon thawing.[1]
Phase B: The Assay Workflow
Standard: CLSI M07 / ISO 20776-1 equivalent.[1]
Figure 2: MIC Workflow. Note the specific requirement for Cation-Adjusted Mueller-Hinton Broth (MHB II) to standardize Magnesium levels.
Phase C: Quality Control (Self-Validation)
You must run a QC strain in parallel.[1] If the QC strain fails, the Hexahydrate data is invalid.[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Acceptable MIC Range (CLSI M100):
Interpretation:
-
MIC < 0.5: Stock solution is too concentrated or contamination.[1]
-
MIC > 2.0: Most common error. Indicates degradation of tetracycline (epimerization) or precipitation (insolubility) of the Hexahydrate form.[1]
Troubleshooting & Data Interpretation
The "Trailing Endpoint" Phenomenon
Tetracyclines are bacteriostatic.[1] You may see a "haze" or "button" of growth that trails off.[1]
-
Correct Action: Read the MIC at the concentration where there is
inhibition of growth compared to the growth control. Do not demand 100% clarity like bactericidal drugs (e.g., Penicillin).[1]
Media Interference (The Cation Effect)
Tetracycline chelates divalent cations (
-
If Media is Ca/Mg Deficient: MICs will appear artificially low (drug is more potent because it isn't chelated).[1]
-
If Media is Ca/Mg Excess: MICs will appear artificially high (drug is sequestered).[1]
-
Validation: Ensure your MHB is "Cation-Adjusted" (CAMHB) containing 10-12.5 mg/L
and 20-25 mg/L .[1]
pH Instability
Tetracycline degrades into Anhydrotetracycline (toxic) at acidic pH and 4-epitetracycline (inactive) at alkaline pH.[1]
-
Check: Measure the pH of your final inoculated wells.[1] It must remain between 7.2 and 7.[1]4. A drift to pH 7.8 can double the apparent MIC.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[1] Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 54675776, Tetracycline Hexahydrate. [Link]
-
Chopra, I., & Roberts, M. (2001).[1] Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
Sources
Safety Operating Guide
Tetracycline hexahydrate proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of Tetracycline Hexahydrate (and its related hydrochloride forms). It is designed for laboratory personnel to ensure compliance with environmental safety standards and to prevent antimicrobial resistance (AMR) proliferation.
Part 1: Executive Safety & Hazard Profile
Before initiating any disposal workflow, you must understand the specific hazards associated with this compound. Tetracycline is not just a chemical waste; it is a bio-active pollutant .
Core Hazard Directives:
-
Reproductive Toxin: Suspected of damaging fertility or the unborn child (H361).[1][2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[1]
-
Photosensitivity: Tetracycline degrades into toxic epianhydrotetracycline and anhydrotetracycline upon exposure to light and moisture. Waste containers must be opaque or amber.
| Parameter | Specification |
| CAS Number | 13803-65-1 (Hexahydrate) / 60-54-8 (Base) |
| RCRA Status | Non-Listed (Not P- or U-listed).[3] However, it must be managed as Non-RCRA Hazardous Pharmaceutical Waste. |
| Sewer Disposal | STRICTLY PROHIBITED. (See EPA Sewer Ban, 40 CFR Part 266 Subpart P).[3] |
| Primary PPE | Nitrile gloves (double-gloving recommended for powder), Safety Goggles, Lab Coat, N95/P100 Respirator (if handling open powder).[3] |
Part 2: Waste Segregation & Storage Protocol
Effective disposal begins at the bench. You must segregate tetracycline waste from general chemical waste to ensure it is sent for incineration , which is the only method that guarantees the destruction of the tetracene ring structure.
Solid Waste (Powder & Contaminated Debris)
-
Items: Expired powder, weighing boats, contaminated gloves, paper towels.
-
Container: Rigid, puncture-resistant container labeled "NON-RCRA PHARMACEUTICAL WASTE - INCINERATE ONLY."
-
Protocol: Do not sweep dust into general trash. Wipe powder residues with a damp paper towel and dispose of the towel in the pharmaceutical waste container.
Liquid Waste (Stock Solutions & Media)
-
Items: Stock solutions (>1 mg/mL), cell culture media containing tetracycline.
-
Container: Amber glass or HDPE carboy.
-
Labeling: "AQUEOUS WASTE WITH TETRACYCLINE. NO DRAIN DISPOSAL."
-
Chemical Compatibility: Avoid mixing with strong oxidizers (e.g., bleach) in the main waste stream unless part of a specific deactivation protocol, as this can generate hazardous chlorinated byproducts.
Part 3: Disposal Workflows
Workflow A: The Disposal Decision Tree
This logic flow ensures that no antibiotic residue enters the municipal water system.
Figure 1: Decision logic for segregating and routing Tetracycline waste streams to ensure thermal destruction.
Part 4: Spill Management & Deactivation
In the event of a spill, containment is the priority to prevent aerosolization of the powder or spread of the liquid.
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Don nitrile gloves, safety goggles, and a lab coat. If powder is involved, wear an N95 respirator.
-
Containment:
-
Powder: Cover gently with paper towels dampened with water (not bleach initially) to prevent dust generation.
-
Liquid: Surround the spill with absorbent pads or vermiculite.
-
-
Deactivation (Surface Decontamination Only):
-
Once the bulk material is removed, wipe the surface with 10% Sodium Hypochlorite (Bleach) . Allow a contact time of 10-15 minutes .
-
Note: While bleach degrades tetracycline, it is not a substitute for incineration of the bulk waste. It is a surface decontamination step only.
-
-
Final Cleanup: Wipe with 70% Ethanol to remove bleach residue.
-
Disposal: Place all used absorbents and PPE into the Hazardous Pharmaceutical Waste container.
Figure 2: Step-by-step spill response workflow minimizing aerosolization and environmental exposure.
Part 5: Scientific Rationale & Regulatory Compliance
Why Incineration?
Tetracyclines are highly stable in aquatic environments and can persist in soil, promoting the development of tetracycline-resistant bacteria.
-
Autoclaving: While autoclaving (121°C, 15 psi) can degrade tetracycline partially, studies show it does not fully mineralize the compound, leaving bioactive residues [1].
-
Chemical Oxidation: Advanced oxidation processes (e.g., Fenton reaction) are effective but impractical for routine lab waste.
-
Incineration: High-temperature incineration (>1000°C) ensures the complete breakdown of the naphthacene ring system into CO2, H2O, and NOx, eliminating biological activity.
Regulatory Status (USA)
-
EPA Sewer Ban (2019): Under 40 CFR Part 266 Subpart P, healthcare facilities and labs are prohibited from flushing hazardous waste pharmaceuticals down the drain. Even though Tetracycline is not P/U-listed, it falls under the "Non-Creditable Hazardous Waste Pharmaceutical" category for best practice management [2].
-
DOT Shipping:
-
If shipping pure Tetracycline waste, it may be classified under UN3077 (Environmentally hazardous substance, solid, n.o.s.) or UN2811 (Toxic solid, organic, n.o.s.), depending on the specific formulation and quantity. Always consult the specific SDS for transport.
-
References
-
Daghrir, R., & Drogui, P. (2013). Tetracycline antibiotics in the environment: a review. Environmental Chemistry Letters. Link
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet: Tetracycline.[1][4][5][6][7][8]Link
Sources
Navigating the Safe Handling of Tetracycline Hexahydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tetracycline hexahydrate, a widely used antibiotic in research settings. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but also to manage its lifecycle in the lab—from receipt to disposal—with the highest degree of safety and confidence.
Understanding the Risks: A Proactive Approach to Safety
Tetracycline hexahydrate, while a valuable research tool, presents several potential hazards that necessitate careful handling. The primary concerns are reproductive toxicity, skin and eye irritation, and the generation of airborne dust which can be inhaled.[1][2][3] Safety Data Sheets (SDS) consistently highlight that tetracycline compounds may damage fertility or the unborn child.[1][2][4][5] Furthermore, direct contact can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[3]
It is also important to note that while tetracycline was previously on the NIOSH list of hazardous drugs, it was removed in 2014 after re-evaluation.[6][7] However, this delisting does not diminish the need for cautious handling and appropriate personal protective equipment (PPE) as outlined in the substance's SDS. The potential for dust combustion is another factor to consider, making it crucial to avoid the accumulation of fine dust particles.[2][8]
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when working with Tetracycline hexahydrate to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls should be in place to minimize exposure.
-
Ventilation: Always handle Tetracycline hexahydrate in a well-ventilated area.[1][2] For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood or a powder containment hood is strongly recommended.[2]
-
Dust Minimization: Employ handling techniques that reduce the generation of dust.[1][2][8] Avoid dry sweeping of spills; instead, use a wet method or a HEPA-filtered vacuum.[8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Tetracycline hexahydrate.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves | To prevent direct skin contact with the compound.[1] |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from dust particles and splashes.[1][8] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or when engineering controls are insufficient to control dust.[1][8] |
Procedural Guidance: From Handling to Disposal
A systematic workflow is essential for maintaining a safe environment when working with Tetracycline hexahydrate.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet. Designate a specific area for handling the compound and ensure it is clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Weighing and Aliquoting: Conduct these activities in a chemical fume hood or a powder containment hood to minimize dust dispersion.[2] Use tools and techniques that reduce the likelihood of generating airborne particles.
-
Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After completing your work, thoroughly clean the work area using a wet wipe or a HEPA-filtered vacuum.[8]
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in a designated waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1][2]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of Tetracycline hexahydrate.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spills: For minor spills, carefully clean up the material while wearing appropriate PPE to avoid generating dust.[8] Use a wet method for cleaning.[8] For major spills, evacuate the area and follow your institution's emergency spill response procedures.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of Tetracycline hexahydrate and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Characterization: All waste containing Tetracycline hexahydrate should be considered chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.[2][4]
-
Disposal Route: Dispose of the waste through your institution's hazardous waste disposal program.[4][9] Do not dispose of it in the regular trash or down the drain.[9] Uncleaned packaging should be disposed of in the same manner as the product itself.[9]
By adhering to these guidelines, you can confidently and safely incorporate Tetracycline hexahydrate into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
BioShop Canada Inc. Safety Data Sheet - Tetracycline Hydrochloride. [Link]
-
GoodRx. 5 Common Tetracycline Side Effects: Short and Long-Term Risks. [Link]
-
SERVA Electrophoresis GmbH. Safety Data Sheet - Tetracycline-HCl. [Link]
-
Cleveland Clinic. Tetracyclines: Uses & Side Effects. [Link]
-
Caesar & Loretz GmbH. Safety data sheet - Tetracycline hydrochloride, API. [Link]
-
Carl Roth. Safety data sheet - Tetracycline hydrochloride. [Link]
-
Centers for Disease Control and Prevention. NIOSH list of antineoplastic and other hazardous drugs in healthcare settings 2014. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Centers for Disease Control and Prevention. Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. [Link]
-
Pharmacy Purchasing & Products Magazine. 2014 Updates to the NIOSH Hazardous Drug List. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
